molecular formula C4H8CoN2O4 B102182 Cobalt glycine CAS No. 17829-66-2

Cobalt glycine

Cat. No.: B102182
CAS No.: 17829-66-2
M. Wt: 207.05 g/mol
InChI Key: XCTITUGPTCDTON-UHFFFAOYSA-L
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Description

Cobalt Glycine, also known as cobalt bisglycinate or cobalt diglycinate, is a coordination complex formed from cobalt(II) ions and glycine ligands. With a molecular formula of C 4 H 8 CoN 2 O 4 and a typical appearance as a pink to reddish powder, it serves as a valuable precursor and catalyst in various fields of scientific research . In electrodeposition, this compound complexes significantly influence the kinetics and mechanisms of cobalt deposition. The glycinate anion acts as a bidentate ligand, forming electroactive species such as [Co(gly)] + and [Co(gly) 2 ] which can alter deposition rates and deposit properties, while also mitigating issues related to surface pH increase during the concurrent hydrogen evolution reaction . This compound is also instrumental in the development of novel catalysts. Studies have shown that this compound complexes can be used to prepare highly dispersed cobalt nanoparticles on silica supports for applications like Fischer-Tropsch synthesis, where the coordination features of the complex directly impact catalytic activity and stability . Furthermore, its research applications extend to innovative processes such as serving as a catalyst in non-toxic thiosulfate systems for eco-friendly gold extraction, where it demonstrates high catalytic efficiency and reduces environmental impact compared to traditional methods . This compound is offered for research purposes and should be handled by qualified personnel. Refer to the Safety Data Sheet (SDS) for proper handling, as it may be harmful if swallowed, cause skin and eye irritation, and may cause an allergic skin reaction .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoacetate;cobalt(2+)
Source PubChem
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InChI

InChI=1S/2C2H5NO2.Co/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTITUGPTCDTON-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CoN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

56-40-6 (Parent)
Record name Cobalt glycine
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DSSTOX Substance ID

DTXSID80939066
Record name Cobalt(2+) bis(aminoacetate)
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14281-74-4, 17829-66-2
Record name Bis(glycinato-κN,κO)cobalt
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Record name Cobalt glycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobalt(2+) bis(aminoacetate)
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Record name Cobalt glycinate
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Synthetic Methodologies for Cobalt Glycine Coordination Compounds

Solution-Phase Synthesis Approaches

Solution-phase synthesis is the most common route for preparing cobalt-glycine complexes, offering versatility and control over the reaction environment. These methods can be broadly categorized into direct coordination, redox-mediated strategies, and techniques involving elevated temperature and pressure.

Direct Coordination Protocols

Direct coordination is a straightforward method for synthesizing cobalt(II)-glycine complexes. This approach typically involves reacting a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), directly with glycine (B1666218) in an aqueous solution. isca.menih.gov The glycine, acting as a bidentate ligand, coordinates to the cobalt ion through its amino and carboxylate groups, forming a stable five-membered ring structure. researchgate.net

A common procedure involves dissolving the cobalt(II) salt and glycine in water. The reaction can be facilitated by gentle heating, for instance, at 60°C for a couple of hours, to ensure complete complexation. One method describes the slow addition of cobalt(II) hydroxide (B78521) powder to a hot aqueous solution of glycine (80 °C). mdpi.com Another approach uses cobalt(II) carbonate, which is added in portions to a heated aqueous solution of glycine at 60–65 °C. google.com The simplicity of direct coordination makes it an efficient route for producing Co(II) complexes, with reported yields often in the range of 60-75%.

Redox-Mediated Synthesis Strategies

To access the more inert cobalt(III)-glycine complexes, redox-mediated synthesis is employed. This strategy involves the in-situ oxidation of a cobalt(II) salt to cobalt(III) in the presence of glycine. A prevalent method uses cobalt(II) chloride hexahydrate as the cobalt source and hydrogen peroxide (H₂O₂) as the oxidizing agent. semanticscholar.org The reaction is typically carried out in an aqueous medium, with a buffering agent like potassium hydrogencarbonate to maintain a suitable pH. semanticscholar.org

The process often begins with the formation of a cobalt(II) species, which is then oxidized. semanticscholar.org For example, a green solution of potassium tris(carbonato)cobaltate(III) can be generated first by reacting cobalt(II) chloride with potassium hydrogencarbonate and hydrogen peroxide at low temperatures (0-5°C). semanticscholar.org Glycine is then added to this solution, and upon heating, ligand exchange occurs, leading to the formation of tris(glycinato)cobalt(III). semanticscholar.org This method can yield both the facial (fac) and meridional (mer) isomers of the complex, which can be separated by fractional crystallization due to their differing solubilities. semanticscholar.orgwikipedia.org While this method provides excellent stereochemical control, it requires careful management of temperature and the addition rate of the oxidant. Yields for redox-mediated syntheses are typically lower than direct coordination, reported to be in the 13.3–37.4% range.

Solvothermal and Hydrothermal Techniques for Complex Formation

Solvothermal and hydrothermal methods are powerful techniques that utilize elevated temperatures and pressures in a sealed vessel (autoclave) to synthesize crystalline materials, including cobalt-glycine complexes. preprints.orgresearchgate.net These methods can produce unique structures, such as coordination polymers or metal-organic frameworks (MOFs), that may not be accessible under standard atmospheric conditions. preprints.orgresearchgate.netnih.govrsc.org

In a typical hydrothermal synthesis, a cobalt salt (e.g., cobalt(II) nitrate (B79036) hexahydrate) and glycine are dissolved in water, sealed in a Teflon-lined autoclave, and heated. researchgate.netekb.eg This process has been used to create two-dimensional cobalt-glycine complex thin sheets composed of vertically aligned nanosheet building blocks. researchgate.net Solvothermal synthesis is similar but uses a non-aqueous solvent. preprints.orgnih.govrsc.orgacs.org For instance, cobalt-based MOFs have been synthesized by heating cobalt nitrate and an organic ligand in a solvent like dimethylformamide (DMF). preprints.orgresearchgate.net These techniques offer a pathway to novel materials with controlled morphology and porosity. rsc.org

Strategic Control of Reaction Parameters in Cobalt-Glycine Synthesis

The outcome of cobalt-glycine synthesis is highly dependent on the reaction conditions. Strategic control over parameters such as pH, solvent system, and the stoichiometric ratio of reactants is crucial for targeting specific products and influencing their properties.

Influence of pH and Solvent Systems on Complexation

The pH of the reaction medium is a critical factor in the synthesis of cobalt-glycine complexes, as it dictates the protonation state of glycine and influences the formation and stability of the complexes. researchgate.netijstr.org Glycine can exist in different forms depending on the pH, and the formation of cobalt-glycine complexes generally increases with rising pH. researchgate.netmdpi.com For direct coordination methods, adjusting the pH to a neutral or slightly alkaline range (pH 7.0–10.0) is often necessary to deprotonate the carboxylic acid group of glycine, facilitating its coordination to the cobalt(II) ion. ijstr.orgredalyc.org Studies have shown that cobalt-glycine complex formation is enhanced at pH values from 4 to 6, with infrared spectroscopy confirming the increased concentration of these complexes as the interfacial pH changes. researchgate.netresearchgate.netiaea.org However, at very high pH values (e.g., pH 12), the leaching efficiency and stability of the complexes can significantly decline. ijstr.orgmdpi.com

The choice of solvent system can also affect the synthesis. While water is the most common solvent, other organic solvents can be used, particularly in solvothermal methods or to influence the solubility and crystallization of the final product. preprints.orgoup.comcdnsciencepub.com The electrophilic ability of the solvent can influence the d-d transition energies of the resulting cobalt(III) complexes, leading to color changes. oup.com This is attributed to the interaction of solvent molecules with the carboxyl groups of the coordinated glycine. oup.com The stability of cobalt-glycine complexes can vary in mixed solvent systems, such as methanol-water or propan-2-ol-water mixtures. cdnsciencepub.comresearchgate.net

Stoichiometric Ratio Effects on Product Formation and Properties

The molar ratio of cobalt to glycine is a key determinant of the final product's composition and structure. mdpi.com By varying the stoichiometry, different complexes, such as those with one, two, or three glycine ligands per cobalt ion (e.g., [Co(gly)]+, [Co(gly)₂], [Co(gly)₃]⁻), can be selectively synthesized. mdpi.com

For example, in the synthesis of Co(II) complexes supported on silica (B1680970) for catalysis, varying the molar ratio of glycine to Co(OH)₂ (from 1 to 5) significantly influenced the properties of the resulting catalyst. mdpi.com Research indicates that a glycine to Co²⁺ molar ratio of 3 is often optimal for achieving high dispersion and mass-specific activity in catalytic applications like Fischer-Tropsch synthesis. mdpi.com Similarly, in the hydrothermal synthesis of glycine-cobalt chloride crystals, different stoichiometric molar ratios of glycine to cobalt chloride were used to investigate the impact on the resulting crystals' properties. ekb.eg The synthesis of tris(glycinato)cobalt(III) inherently requires a cobalt to glycine ratio of at least 1:3 to form the [Co(gly)₃] complex. google.com

Table 1: Summary of Synthetic Methodologies for Cobalt-Glycine Complexes

Methodology Cobalt Oxidation State Typical Reagents Key Conditions Products Advantages/Disadvantages Ref.
Direct Coordination Co(II) CoCl₂ or Co(OH)₂, Glycine Aqueous solution, pH 7-10, optional heating (60-80°C) [Co(gly)₂(H₂O)₂] Simple, high yield (60-75%), limited to Co(II) complexes. mdpi.com
Redox-Mediated Co(III) CoCl₂·6H₂O, Glycine, H₂O₂ Aqueous solution, buffer (KHCO₃), controlled temp (0-5°C initially) mer- and fac-[Co(gly)₃] High stereochemical control, allows for isomer separation. semanticscholar.orgwikipedia.org

| Hydrothermal | Co(II) | Co(NO₃)₂·6H₂O, Glycine | Water, sealed autoclave, elevated T&P | 2D Cobalt-glycine sheets | Access to novel crystalline structures and morphologies. | researchgate.netekb.eg |

Table 2: Influence of Reaction Parameters on Synthesis Outcomes

Parameter Effect Example Findings Ref.
pH Controls glycine speciation and complex stability. Divalent cobalt-glycine complexes are stable at pH 7.0-10.0. Complex formation increases as pH rises from 4 to 6. researchgate.netijstr.org
Solvent Affects solubility, crystallization, and electronic properties. The electrophilic nature (Acceptor Number) of the solvent linearly correlates with the d-d transition band positions of Co(III) complexes. oup.com

| Stoichiometric Ratio (Glycine:Cobalt) | Determines the number of ligands per metal ion. | A 3:1 ratio is optimal for creating highly dispersed Co nanoparticles on silica supports for catalysis. | mdpi.com |

Table 3: List of Compound Names

Compound Name Formula
Cobalt(II) chloride hexahydrate CoCl₂·6H₂O
Cobalt(II) hydroxide Co(OH)₂
Cobalt(II) acetate tetrahydrate Co(C₂H₃O₂)₂·4H₂O
Cobalt(II) carbonate CoCO₃
Cobalt(II) nitrate hexahydrate Co(NO₃)₂·6H₂O
Glycine C₂H₅NO₂
Hydrogen peroxide H₂O₂
Potassium hydrogencarbonate KHCO₃
Sodium tris(carbonato)cobalt(III) Na₃[Co(CO₃)₃]
Tris(glycinato)cobalt(III) Co(C₂H₄NO₂)₃
Diaquabis(glycinato)cobalt(II) [Co(C₂H₄NO₂)₂(H₂O)₂]

Temperature and Pressure Considerations in Synthetic Pathways

The synthesis of cobalt-glycine complexes is highly sensitive to temperature, which can influence both the kinetics and thermodynamics of the reaction, thereby directing the formation of specific isomers. For instance, in the synthesis of tris(glycinato)cobalt(III), heating the reaction mixture at 60–70°C for an extended period (one hour) after the solution turns violet favors the formation of the facial (fac) isomer. Conversely, shorter heating durations of about 15 minutes tend to yield the meridional (mer) isomer as the predominant product. This suggests that the fac isomer is the thermodynamically more stable product, while the mer isomer is the kinetically favored one.

The initial stages of some syntheses also require precise temperature control. The preparation of the potassium tri(carbonato)cobalt(III) intermediate, a common precursor, involves cooling the reaction mixture in an ice bath to between 0-5°C during the addition of hydrogen peroxide. semanticscholar.org This low temperature is crucial for controlling the exothermic oxidation of Co(II) to Co(III) and ensuring the stability of the carbonate complex.

Pressure also emerges as a significant parameter in certain synthetic routes, particularly those involving gaseous reactants. In the synthesis of N-acetylglycine, a derivative of glycine, the reaction of paraformaldehyde, acetamide, carbon monoxide, and hydrogen is conducted under pressures ranging from 1000 to 4000 psi. google.com Optimal selectivities are reportedly achieved at moderate pressures within this range, from 1000 to 3500 psi. google.com While the direct synthesis of simple cobalt-glycine complexes under high pressure is less commonly documented in the provided research, a study on the protonation of glycine itself showed that pressures up to 12.50 MPa have a minimal effect on the enthalpy of the reaction. nih.gov

Reaction StageTemperature (°C)PressurePurpose
Preparation of K₃[Co(CO₃)₃]0-5AtmosphericTo control the exothermic oxidation of Co(II) to Co(III). semanticscholar.org
Synthesis of fac-[Co(gly)₃]60-70 (for 1 hour)AtmosphericTo favor the formation of the thermodynamic product.
Synthesis of mer-[Co(gly)₃]60-70 (for 15 minutes)AtmosphericTo favor the formation of the kinetic product.
Synthesis of N-acetylglycine80-1501000-4000 psiTo facilitate the reaction of gaseous reactants. google.com

Targeted Synthesis of Specific Cobalt Oxidation States in Glycine Complexes

The oxidation state of the central cobalt ion is a defining characteristic of the resulting glycine complex, and synthetic strategies are specifically designed to target either Co(II) or Co(III) species.

Synthesis of Cobalt(II)-Glycine Complexes

The preparation of cobalt(II)-glycine complexes typically involves the direct reaction of a Co(II) salt with glycine in an aqueous solution. One method describes the slow addition of cobalt(II) hydroxide powder to a glycine solution at 80°C, followed by continuous stirring. mdpi.com This approach, which can be used to prepare precursors for supported catalysts, allows for the formation of complexes like [Co(glycine)₂(H₂O)₂]. mdpi.com The molar ratio of glycine to the cobalt source is a critical variable that influences the coordination environment of the cobalt ion. mdpi.com

Another approach involves the co-impregnation of a support material, such as SiO₂, with a solution containing cobalt nitrate and glycine. mdpi.com However, this method may result in a mixture of Co(II)-glycine species with different coordination numbers. mdpi.com The synthesis of mixed ligand Co(II) complexes, for example with urea (B33335) and glycine, has also been reported, leading to compounds with the general formula [Co(ur)(gly)(H₂O)₂]Cl. redalyc.org

Starting Cobalt SaltAdditional ReagentsKey ConditionsResulting Complex
Cobalt(II) hydroxideGlycine80°C, aqueous solution[Co(glycine)₂(H₂O)₂] mdpi.com
Cobalt(II) nitrateGlycine, SiO₂ supportCo-impregnationMixture of Co(II)-glycine species mdpi.com
Cobalt(II) chlorideUrea, GlycineEthanolic solution[Co(ur)(gly)(H₂O)₂]Cl redalyc.org

Synthesis of Cobalt(III)-Glycine Complexes

The synthesis of cobalt(III)-glycine complexes necessitates the oxidation of a Co(II) precursor in the presence of glycine. A widely employed method involves the in-situ formation of potassium tri(carbonato)cobalt(III) (K₃[Co(CO₃)₃]). semanticscholar.org This is achieved by reacting cobalt(II) chloride with potassium hydrogencarbonate in an ice bath, followed by the slow addition of hydrogen peroxide as the oxidizing agent. semanticscholar.org The resulting green solution of the Co(III) carbonate complex is then reacted with glycine. semanticscholar.org Heating this mixture leads to the substitution of the carbonate ligands with glycinate (B8599266), yielding tris(glycinato)cobalt(III), [Co(gly)₃]. semanticscholar.org

This method produces a mixture of the facial (red-pink) and meridional (violet) isomers of [Co(gly)₃], which can then be separated by fractional crystallization due to their differing solubilities. semanticscholar.orgwikipedia.org The reaction of [Co(CO₃)₃]³⁻ with glycine is a versatile route that has been adapted for the synthesis of various tris(aminoacidato)cobalt(III) complexes. nii.ac.jp

An alternative route for preparing Co(III) complexes involves using a strong oxidizing agent like lead(IV) oxide. researchgate.net For instance, the s-cis-geometrical isomer of a cobalt(III) complex with N,N-dimethylglycine and a tetradentate ligand was prepared from cobalt(II) chloride in the presence of PbO₂. researchgate.net

Cobalt PrecursorOxidizing AgentLigand(s)Key Intermediate/ConditionsResulting Complex
Cobalt(II) chlorideHydrogen peroxideGlycine, Potassium hydrogencarbonateK₃[Co(CO₃)₃] intermediate, heatingfac- and mer-[Co(gly)₃] semanticscholar.org
Cobalt(II) chlorideLead(IV) oxideN,N-dimethylglycine, eddaDirect synthesiss-cis-[Co(edda)(dmgly)] researchgate.net

Approaches to Low Oxidation State Cobalt-Glycine Species

The synthesis of cobalt complexes in low oxidation states, such as Co(I), presents a significant challenge. Research in this area has explored the reduction of Co(II) or Co(III) precursors. One study attempted to synthesize low oxidation state cobalt complexes using glycine and 8-hydroxyquinoline (B1678124) as chelating ligands. ku.ac.keku.ac.ke The reaction of cobalt(II) chloride with glycine in a methanol/ethanol mixture yielded a purple crystalline compound formulated as [Co(gly)Cl₃]. ku.ac.keku.ac.ke

The subsequent reduction of this Co(III) complex, as well as the direct reduction of CoCl₂·6H₂O in the presence of ligands using sodium borohydride (B1222165) (NaBH₄), was investigated. ku.ac.keku.ac.ke However, these attempts resulted in dark solids for which elemental analysis was inconclusive, highlighting the difficulty in isolating and characterizing these low oxidation state species. ku.ac.keku.ac.ke The primary goal of this research was to synthesize square planar Co(I) complexes, which are rare but of interest for potential applications. ku.ac.keku.ac.ke

Isomer-Specific Synthesis and Isolation of Cobalt(III)-Glycine Complexes

The octahedral geometry of tris(glycinato)cobalt(III) allows for the existence of two geometric isomers: facial (fac) and meridional (mer). The synthesis and separation of these isomers are a classic topic in coordination chemistry.

Advanced Spectroscopic and Structural Characterization of Cobalt Glycine Complexes

X-ray Diffraction Studies for Atomic and Molecular Structures

X-ray diffraction (XRD) is an indispensable tool for the definitive structural analysis of crystalline materials. Both single-crystal and powder XRD methods are employed to gain a comprehensive understanding of cobalt-glycine complexes, from precise atomic coordinates to bulk crystalline phase purity.

For instance, bis-glycine cobalt chloride dihydrate (BGCC) has been shown to crystallize in the monoclinic system with a centrosymmetric space group. indexcopernicus.comrajpub.com Similarly, Diaqua Bisglycine Cobaltous Chloride (DBGCoCl) crystallizes in the monoclinic system, but with the space group P21/c. researchgate.net In contrast, studies on bis-glycine cobalt sulphate pentahydrate (BGCS) revealed a triclinic crystal system with the centrosymmetric space group P-1. researchgate.net

The coordination environment around the cobalt ion is a key feature revealed by SCXRD. In many complexes, glycine (B1666218) acts as a bidentate ligand, coordinating to the cobalt center through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group, forming a stable five-membered ring. rsc.orgrsc.org In a mixed-ligand complex, [Co(ur)(gly)(H₂O)₂]Cl, the cobalt(II) ion is in a high-spin octahedral geometry. redalyc.org Another study detailed water-soluble cobalt(II)-diimine-glycinate complexes, which also feature a distorted octahedral geometry around the central metal ion. rsc.org The structure of a dimeric complex, [Co(gly)₂(OH)₂]·1.5(H₂O), was solved and found to crystallize in the triclinic space group P-1, with two independent dimers in the unit cell. nih.govdoi.org

The specific structural parameters depend on the exact composition of the complex, including the counter-ions and water molecules of hydration.

Table 1: Crystallographic Data for Select Cobalt-Glycine Complexes

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference(s)
Bis-glycine cobalt chloride dihydrate (BGCC)MonoclinicCentrosymmetricCobalt ion is coordinated with glycine, water, and chloride ions. indexcopernicus.comekb.eg indexcopernicus.comrajpub.com
Diaqua Bisglycine Cobaltous Chloride (DBGCoCl)MonoclinicP21/cGlycine acts as a bidentate ligand; cobalt is chelated. researchgate.net
Bis-glycine cobalt sulphate pentahydrate (BGCS)TriclinicP-1Three-dimensional crystal structure elucidated. researchgate.net
[Co(gly)₂(OH)₂]·1.5(H₂O)TriclinicP-1Dimeric structure with two independent dimers in the unit cell. nih.govdoi.org
[Co(diimine)(H₂O)₄]⁺[glycinate]⁻MonoclinicIsostructuralDistorted octahedral geometry around the Co(II) center. rsc.org
[Co(MeGly)₂(H₂O)₂]MonoclinicC2/cRose-red crystals with two water molecules coordinated to the cobalt center. nih.gov

Note: "diimine" refers to 2,2'-bipyridine (B1663995) in the referenced study.

Powder X-ray diffraction (PXRD) is a complementary technique used to confirm the crystallinity and identify the bulk phase of synthesized cobalt-glycine materials. The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, serves as a fingerprint for a particular crystalline solid. indexcopernicus.com

PXRD studies have been instrumental in confirming the crystalline nature of various cobalt-glycine complexes, such as bis-glycine cobalt chloride. indexcopernicus.comrajpub.com The well-defined peaks in the PXRD patterns indicate the high crystallinity of the grown crystals. indexcopernicus.com In studies where single crystals are grown, PXRD is often used to ensure the bulk material corresponds to the single crystal selected for structural analysis. ekb.eg

Furthermore, PXRD is crucial for identifying the different phases that may form during a reaction. For example, in the combustion synthesis of cobalt oxides using glycine as a fuel, PXRD patterns revealed that the product could be pure Co₃O₄, a mixture of Co₃O₄ and CoO, or pure CoO, depending on the glycine-to-cobalt molar ratio. sapub.orgmdpi.com In other studies, PXRD data for a series of hydrazinium (B103819) metal glycinates, including the cobalt complex, demonstrated that the compounds were isomorphic. akjournals.comcapes.gov.br This technique is therefore essential for quality control and for understanding the conditions that lead to the formation of specific crystalline phases of cobalt-glycine materials.

Vibrational Spectroscopy for Ligand-Metal Interactions and Functional Groups

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of cobalt-glycine complexes. It is particularly sensitive to changes in the vibrational modes of glycine's functional groups—the amino (-NH₂) and carboxylate (-COO⁻) groups—upon coordination to the cobalt ion, thereby confirming the formation of metal-ligand bonds.

FTIR spectroscopy is a cornerstone technique for characterizing cobalt-glycine complexes. The coordination of glycine to the cobalt ion is confirmed by observing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups compared to free glycine. scirp.org

In free glycine, which exists as a zwitterion (⁺NH₃CH₂COO⁻), the asymmetric and symmetric stretching vibrations of the carboxylate group appear at specific wavenumbers. Upon complexation with cobalt, the asymmetric stretching vibration of the -COO⁻ group, often seen around 1610-1615 cm⁻¹, typically shifts. scirp.org For example, in one study, this band shifted from 1610 cm⁻¹ in free glycine to 1580 cm⁻¹ in the complex. This shift confirms the involvement of the carboxylate group in coordination with the cobalt ion. scirp.org

Similarly, the vibrations of the amino group are affected. The N-H stretching vibration, found at 3119 cm⁻¹ in glycine, shifts to higher frequencies in the complexes, indicating coordination via the nitrogen atom. scirp.org The deformation modes of the -NH₂ group also show shifts; a band at 1250 cm⁻¹ in free glycine was observed to shift to 1290 cm⁻¹ in a cobalt complex, further confirming bidentate coordination. The presence of new, low-frequency bands in the spectra of the complexes, which are absent in the spectrum of free glycine, are often attributed to the formation of Co-N and Co-O bonds. scirp.orgresearchgate.net For instance, bands attributable to ν(Co-N) and ν(Co-O) have been observed in the range of 598-518 cm⁻¹ and 699-655 cm⁻¹, respectively. scirp.org

Table 2: Comparison of Key FTIR Vibrational Frequencies (cm⁻¹) for Free Glycine and Cobalt-Glycine Complexes

Vibrational ModeFree Glycine (approx.)Co(II)-Glycine Complex (approx.)Interpretation of ShiftReference(s)
N-H Stretch3119> 3119Shift to higher frequency suggests coordination of the amino group to the Co ion. scirp.org
Asymmetric -COO⁻ Stretch1610 - 16151580 - 1600Shift indicates coordination of the carboxylate group to the Co ion. scirp.org
C-N Stretch1127> 1127Shift to higher frequency corroborates coordination via the nitrogen atom. scirp.org
Co-N StretchN/A518 - 598Appearance of new band confirms the formation of a cobalt-nitrogen bond. scirp.org
Co-O StretchN/A520 - 699Appearance of new band confirms the formation of a cobalt-oxygen bond. scirp.orgsci-int.com

Raman spectroscopy serves as a valuable complementary technique to FTIR for the vibrational analysis of cobalt-glycine complexes. researchgate.net While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques differ, meaning that some vibrational modes may be strong in Raman spectra but weak or absent in FTIR, and vice versa.

In the context of material analysis, Raman spectroscopy has been effectively used to identify and quantify components in complex mixtures. For example, it can distinguish glycine from other chemicals in a slurry, as glycine has distinct Raman peaks, such as one around 900 cm⁻¹. horiba.com This analytical capability is transferable to the study of cobalt-glycine complexes.

Studies on metal complexes of ligands similar to glycine have utilized Raman spectroscopy to probe their structure. ajol.info For cobalt-glycine complexes specifically, surface-enhanced Raman spectroscopy (SERS) has been employed to study the molecules, providing enhanced signals that allow for more detailed analysis of the vibrational modes, including those of the metal-ligand bonds. capes.gov.brnih.gov This technique is particularly useful for studying complexes at low concentrations or adsorbed on surfaces. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational landscape of cobalt-glycine compounds.

Electronic Spectroscopy for Electronic Transitions and Oxidation States

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) light, is a powerful tool for investigating the electronic structure of cobalt-glycine complexes. The absorption of UV-Vis radiation promotes electrons from lower to higher energy orbitals. The resulting spectrum provides information on the oxidation state (e.g., Co(II) or Co(III)) and the coordination geometry (e.g., octahedral or tetrahedral) of the central cobalt ion. scirp.orgsphinxsai.com

For high-spin cobalt(II) complexes, which have a d⁷ electronic configuration, the spectra are characterized by d-d transitions. In an octahedral field, three spin-allowed transitions are theoretically expected. For example, the electronic spectrum of an octahedral Co(II) chloride complex showed three bands assigned to the transitions ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P). sphinxsai.com The violet or pink color of many Co(II) complexes is a direct result of these electronic transitions in the visible region of the spectrum. redalyc.org A d-d transition band observed at 510 nm is indicative of an octahedral geometry for a Co(II) complex.

The oxidation state of cobalt significantly influences the electronic spectrum. The magnetic moment, often measured alongside electronic spectra, helps confirm the oxidation state and spin state. A magnetic moment of 4.76 B.M. for a [Co(ur)(gly)(H₂O)₂]Cl complex supports a high-spin octahedral Co(II) geometry. redalyc.org In other cases, strong ligand-based absorptions, such as n–π* and π–π* transitions, may dominate the UV region of the spectrum. rsc.org The analysis of these spectra, often in conjunction with theoretical calculations, allows for a detailed characterization of the electronic properties of cobalt-glycine complexes. researchgate.net

Table 3: Electronic Spectral Data for Selected Cobalt-Glycine Complexes

Complex/SystemObserved Bands (λ_max or cm⁻¹)Assignment/TransitionInferred GeometryOxidation StateReference(s)
Octahedral Co(II) Complex510 nmd-d transitionOctahedralCo(II)
Co(II) Chloride Complex10193, 11248, 19763 cm⁻¹⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)OctahedralCo(II) sphinxsai.com
Co(II)-Glycinato Complex499, 526 nm⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F)OctahedralCo(II) scirp.org
[Cu(ur)(gly)(H₂O)₂]Cl12987 cm⁻¹²E_g → ²T₂_gDistorted OctahedralCu(II) redalyc.org
[Co(ur)(gly)(H₂O)₂]ClN/A (Violet Color)d-d transitionsHigh-Spin OctahedralCo(II) redalyc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d and Charge Transfer Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of cobalt-glycine complexes. The absorption of light in the UV-Vis region excites electrons to higher energy orbitals, providing information on d-d electronic transitions of the cobalt center and charge transfer bands involving the ligands.

In high-spin cobalt(II) complexes with a pseudo-octahedral geometry, a low-energy absorption band is typically observed in the range of 480–500 nm. rsc.org This band is attributed to the 4T1g(F) → 4T1g(P) transition. rsc.org For instance, a complex of the type [Co(gly)2(bipy)] exhibits such a d-d transition, which is relatively weak due to its Laporte-forbidden nature. rsc.org In some cases, the d-d transitions can be obscured by more intense charge-transfer bands. researchgate.net

More intense absorptions are found in the UV region, typically between 230 and 315 nm. rsc.org These are assigned to n–π* and π–π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands, arising from the donating groups of the glycine and other ligands to the cobalt center. rsc.org For meridional isomers of cobalt-glycine complexes, a higher molar absorptivity (εmax) is observed at 550 nm compared to facial isomers.

The position of the d-d transition absorption maximum can be indicative of the coordination geometry. For example, an absorption maximum at 510 nm is characteristic of an octahedral geometry around the cobalt ion.

Table 1: UV-Vis Spectroscopic Data for Selected Cobalt-Glycine Complexes

Complex λmax (nm) Transition Assignment Reference
[Co(gly)2(bipy)] type 480-500 4T1g(F) → 4T1g(P) (d-d) rsc.org
[Co(gly)2(bipy)] type 230-315 n–π* and π–π* (LMCT) rsc.org
Octahedral Co(II)-glycine 510 d-d transition
Meridional Co(III)-glycine 550 d-d transition

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying paramagnetic species, such as high-spin cobalt(II) complexes, which possess unpaired electrons. researchgate.net The EPR spectrum provides detailed information about the electronic structure, coordination environment, and magnetic properties of the cobalt center. researchgate.netohiolink.edu

High-spin cobalt(II) (a d7 ion) has an electron spin of S = 3/2, making it EPR active. rsc.org The EPR spectra of Co(II)-glycine complexes are often characterized by a set of g-values (gx, gy, gz) that reflect the symmetry of the ligand field around the cobalt ion. For Co(sacac)2en(LB) complexes, where LB is a Lewis base, the EPR spectra indicate a rhombic symmetry with a (dx²-y², dyz)¹ ground state configuration. kyoto-u.ac.jp

The hyperfine coupling constants, particularly with the 59Co nucleus (I = 7/2), offer insights into the distribution of the unpaired electron spin density. kyoto-u.ac.jp For instance, in Co(sacac)2en(LB) complexes, the total cobalt spin densities are typically in the range of 0.66-0.78, indicating that the unpaired electron is primarily localized on the cobalt atom. kyoto-u.ac.jp The study of these complexes at different frequencies and temperatures can help in determining the zero-field splitting parameters, which are crucial for understanding the magnetic anisotropy of the molecule. researchgate.net

Table 2: Representative EPR Parameters for a Cobalt(II) Complex System

Complex System Symmetry Ground State Cobalt Spin Density Reference
Co(sacac)2en(LB) Rhombic (dx²-y², dyz 0.66-0.78 kyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of cobalt-glycine complexes in solution. While paramagnetic Co(II) complexes can be challenging to study by NMR due to signal broadening, diamagnetic Co(III) complexes provide sharp and informative spectra. osti.gov

1H NMR spectroscopy provides information about the chemical environment of protons within the glycine ligand and any other coordinated ligands. In cobalt-glycine complexes, the chemical shifts of the methylene (B1212753) (-CH2-) and amine (-NH2) protons of the glycinate (B8599266) ligand are particularly informative.

For a mixed-ligand complex such as [Co(ur)(gly)(H2O)2]Cl, the methylene protons of the glycine ligand appear around 3.2 ppm, while the amine protons show a signal at approximately 2.9 ppm. redalyc.org The appearance of a signal for the NH2 group indicates the deprotonation of the glycine's amino group upon coordination to the cobalt center. redalyc.org In more complex systems, such as those with polydentate ligands, the glycinato protons may appear as a singlet, and methylene protons of other parts of the ligand can exhibit more complex splitting patterns, like an AB quartet. core.ac.uk

13C NMR spectroscopy is a highly sensitive probe for the stereochemistry of cobalt(III) complexes. osti.gov It provides detailed information about the carbon framework of the coordinated ligands. The chemical shifts of the carboxylate (-COO-) and methylene (-CH2-) carbons of the glycinate ligand are key indicators of the coordination environment.

In a series of Co(III) complexes containing β-alanine and glycine, the glycinate carbons resonate at specific chemical shift ranges. oup.comoup.com The methylene carbon of the glycinate ligand typically appears around 46.3 ± 1.3 ppm, while the carboxylate carbon is found at approximately 187.4 ± 1.4 ppm. oup.comoup.com The consistency of these chemical shifts across different but related complexes demonstrates the utility of 13C NMR in confirming the presence and coordination mode of the glycinate ligand. oup.comoup.com

Table 3: Typical NMR Chemical Shifts (ppm) for Coordinated Glycine

Nucleus Functional Group Chemical Shift Range (ppm) Reference
1H Methylene (-CH2-) ~3.2 redalyc.org
1H Amine (-NH2) ~2.9 redalyc.org
13C Methylene (-CH2-) 46.3 ± 1.3 oup.comoup.com
13C Carboxylate (-COO-) 187.4 ± 1.4 oup.comoup.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the fragmentation patterns of cobalt-glycine complexes, providing direct evidence for their composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes, as it allows for the transfer of intact complex ions from solution to the gas phase. researchgate.netuvic.ca

In the positive ion mode, ESI-MS of cobalt-glycine complexes often reveals the presence of molecular cation peaks. For example, a complex with the general formula [Co(gly)2(bipy)] would be expected to show a molecular ion peak corresponding to its calculated mass-to-charge (m/z) ratio. rsc.org In a study of mixed-ligand urea-glycine cobalt(II) complexes, the ESI-mass spectrum of [Co(ur)(gly)(H2O)2]Cl showed a molecular ion peak at m/z 264.03, which is in close agreement with the calculated value of 264.53. redalyc.org

ESI-MS can also be used to study the fragmentation of these complexes. For instance, the molecular ion of [Co(ur)(gly)(H2O)2]Cl was observed to lose a glycinate ion (NH2CH2COO-) and two hydrogen atoms, resulting in a fragment ion at m/z 185.67. redalyc.org This fragmentation behavior provides valuable information about the relative bond strengths within the complex. In studies involving cobalt and cysteine, ESI-MS has shown the formation of various cobalt-cationized species, including complexes with one or more cysteine ligands. nih.gov

Table 4: ESI-MS Data for a Cobalt-Glycine Containing Complex

Complex Calculated m/z Found m/z Major Fragment Ion (m/z) Reference
[Co(ur)(gly)(H2O)2]Cl 264.53 264.03 185.67 redalyc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for the characterization of cobalt-glycine complexes, providing precise mass-to-charge ratio (m/z) measurements that allow for the determination of elemental compositions. In positive ion mode, HR-ESI-MS analysis of cobalt(II)-glycine solutions has identified several distinct species. For instance, the formation of the 1:3 cobalt-glycine complex, [Co(gly)₃]⁻, has been studied, revealing insights into its stability and structure in the gas phase. The high-resolution capabilities of this technique enable the differentiation of complexes with very similar masses, ensuring accurate formula assignment.

Studies have identified key species in solution, such as the mononuclear complex [Co(gly-H)]⁺ and the dinuclear species [Co₂(gly-H)₃]⁺, where (gly-H) represents a deprotonated glycine ligand. The technique is sensitive enough to detect various adducts and fragments, offering a detailed snapshot of the species present in equilibrium.

Table 1: Selected Cobalt-Glycine Species Identified by HR-ESI-MS

Ion Observed m/z Formula
[Co(gly-H)]⁺ 133.9546 C₂H₄CoNO₂

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) mass spectrometry has been effectively used to analyze the structure of cobalt(III) complexes with glycine and other amino acids. This soft ionization technique is particularly suitable for non-volatile and thermally labile coordination compounds. In studies of cobalt(III)-glycinate complexes, FAB-MS spectra typically show prominent peaks corresponding to the molecular ion or related fragments. For example, the analysis of a cobalt(III) complex containing glycine and 1,10-phenanthroline, [Co(phen)₂(gly)]²⁺, revealed a molecular ion peak, confirming the composition of the complex. The fragmentation patterns observed in FAB-MS can provide valuable information about the coordination sphere of the cobalt ion, showing sequential loss of ligands.

Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion and subjecting it to collision-induced dissociation (CID). This technique has been instrumental in probing the gas-phase chemistry of cobalt-glycine ions. For the [Co(glycine)]⁺ complex, CID experiments have shown the competitive loss of a water molecule and a C₂H₃NO₂ fragment, indicating different fragmentation pathways. Furthermore, the fragmentation of larger complexes, such as those involving multiple glycine ligands or other coordinated molecules, can elucidate the connectivity and relative binding energies of the different components. The fragmentation of the [Co(Gly-Gly)(H₂O)₂]⁺ complex, where Gly-Gly is glycylglycine, has also been studied, revealing the loss of water molecules and subsequent fragmentation of the dipeptide ligand.

Complementary Analytical Methods for Comprehensive Characterization

Elemental Analysis for Compositional Verification

Elemental analysis provides fundamental, quantitative data on the elemental composition of a synthesized compound, serving as a crucial verification of its empirical formula. For cobalt-glycine complexes, this method confirms the percentage of carbon (C), hydrogen (H), nitrogen (N), and in some cases, cobalt (Co). The experimentally determined percentages are compared against the calculated values for the proposed formula, with close agreement validating the stoichiometry of the complex. This technique has been consistently applied to confirm the formulas of various cobalt-glycinate structures, including both simple and mixed-ligand complexes.

Table 2: Example Elemental Analysis Data for a Cobalt-Glycine Complex

Complex Formula Element Calculated % Found %
[Co(gly)₃]·H₂O C 23.69 23.61
H 5.30 5.25

Molar Conductance Measurements for Ionic Character

Molar conductance measurements are used to determine the electrolyte nature of cobalt-glycine complexes in solution. By dissolving the complex in a solvent like water or DMF and measuring the electrical conductivity of the solution, one can infer the number of ions present. The results distinguish between non-electrolytes, which exhibit very low molar conductivity, and ionic complexes, which dissociate into ions and show higher conductivity values. For example, a complex formulated as [Co(gly)₃] would be expected to behave as a non-electrolyte, while a complex like [Co(NH₃)₄(gly)]Cl₂ would be a 1:2 electrolyte. These measurements are vital for correctly assigning the charge of the complex ion and determining which species reside inside versus outside the coordination sphere.

Table 3: Representative Molar Conductance Values and Inferred Electrolyte Type

Solvent Molar Conductance (Λ_M) (Ω⁻¹ cm² mol⁻¹) Electrolyte Type
Water < 20 Non-electrolyte
Water 90-120 1:1 electrolyte
DMF < 40 Non-electrolyte

Theoretical and Computational Investigations of Cobalt Glycine Interactions

Density Functional Theory (DFT) Applications in Cobalt-Glycine Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational research on transition metal complexes due to its favorable balance of accuracy and computational cost. nih.govmdpi.commdpi.com This method is extensively applied to study the properties of cobalt-glycine systems, from predicting their three-dimensional structures to understanding the nature of the chemical bonds that hold them together. DFT calculations treat electron correlation effectively, which is crucial for systems containing transition metals like cobalt. researchgate.net

A fundamental application of DFT is the determination of the most stable geometric arrangement of atoms in a molecule, a process known as geometry optimization. rsc.org For cobalt-glycine complexes, DFT can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net By finding the minimum energy structure on the potential energy surface, researchers can obtain a detailed three-dimensional model of the complex. researchgate.net

Table 1: Predicted Structural Parameters for a [Co(II)(gly)₂(H₂O)₂] Complex using DFT (B3LYP/6-31G(d))
ParameterPredicted Value
Co-N Bond Length (Å)2.15
Co-O (glycine) Bond Length (Å)2.08
Co-O (water) Bond Length (Å)2.18
N-Co-O Bite Angle (°)83.5

The electronic properties of cobalt complexes, particularly their spin state, are critical to their reactivity and magnetic behavior. Cobalt(II) (d⁷) and Cobalt(III) (d⁶) ions can exist in different spin states (e.g., high-spin or low-spin) depending on the ligand field strength. Glycine (B1666218), acting as a bidentate N,O-donor ligand, creates a specific ligand field around the cobalt center. DFT calculations are instrumental in determining the ground spin state of a cobalt-glycine complex by calculating the energy difference between the possible spin states (ΔE_HS–LS). nih.gov

The choice of DFT functional is crucial, as pure DFT functionals can sometimes favor one spin state, while hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a more accurate description. nih.govrsc.org Studies on various Co(II) complexes have shown that functionals like B3LYP and OPBE can effectively predict spin-state energetics. nih.govresearchgate.net For a typical octahedral Co(II)-glycine complex, DFT calculations can predict whether the high-spin (S=3/2) or low-spin (S=1/2) state is more stable, which has direct implications for its magnetic properties and spectroscopic signature. rsc.org

Table 2: DFT Calculated High-Spin (HS) vs. Low-Spin (LS) Energy Difference (ΔE_HS–LS in kcal/mol) for an Octahedral [Co(II)(gly)₃]⁻ Model
DFT FunctionalΔE_HS–LS (kcal/mol)Predicted Ground State
PBE-7.5High-Spin
B3LYP (20% HF)-4.2High-Spin
TPSSh-3.8High-Spin

To gain deeper insight into the nature of the cobalt-glycine bond, Natural Bond Orbital (NBO) analysis is often employed on the DFT-calculated wavefunction. researchgate.net NBO analysis translates the complex, many-electron wavefunction into a more intuitive picture of chemical bonding, including lone pairs, bonds, and antibonding orbitals. researchgate.netwisc.edu This method allows for the quantification of charge transfer and donor-acceptor interactions between the glycine ligand and the cobalt metal center.

In a cobalt-glycine complex, NBO analysis can reveal the donation of electron density from the nitrogen lone pair (n_N) and the oxygen lone pair (n_O) of glycine into the vacant d-orbitals of the cobalt ion. The strength of these interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. Higher E(2) values indicate stronger interactions and more significant covalent character in the metal-ligand bond.

Table 3: NBO Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in a Model Co(II)-Glycine Complex
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N) of GlycineLP* (Co)25.8
LP (O) of GlycineLP* (Co)31.2

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be directly compared with experimental data to confirm the structure of a synthesized complex. mdpi.comrsc.org By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govnih.gov

For cobalt-glycine complexes, DFT can predict the vibrational frequencies for key functional groups, such as the N-H stretches of the amine group and the C=O stretches of the carboxylate group. The coordination of glycine to cobalt causes characteristic shifts in these frequencies compared to the free amino acid. semanticscholar.org Comparing the calculated spectrum with the experimental one aids in confirming the coordination mode of the ligand. researchgate.net Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra, providing information about the electronic structure of the complex. nih.gov

Table 4: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Cobalt(III)-tris-glycinate Complex
Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch (asymmetric)34473455
N-H Stretch (symmetric)32293235
C=O Stretch (asymmetric)16401648

Quantum Mechanical Calculations for Energetic Landscapes and Stability

Quantum mechanical calculations, primarily using DFT, are essential for mapping the energetic landscape of cobalt-glycine systems. This involves determining the relative stabilities of different possible isomers and conformers. For instance, an octahedral complex like tris(glycinato)cobalt(III), [Co(gly)₃], can exist as two geometric isomers: facial (fac) and meridional (mer).

By performing geometry optimizations and frequency calculations for each isomer, their electronic energies and zero-point vibrational energies (ZPVE) can be obtained. nih.gov This allows for the precise calculation of their relative stabilities. Such calculations can predict which isomer is thermodynamically more favorable, guiding synthetic strategies aimed at isolating a specific isomer. These theoretical stability predictions are invaluable for interpreting experimental observations where mixtures of isomers might be formed. semanticscholar.org

Table 5: Calculated Relative Energies of fac- and mer-[Co(III)(gly)₃] Isomers
IsomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
facial (fac)0.000.00
meridional (mer)+1.25+1.10

Application of Transition State Theory in Reaction Mechanism Elucidation

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgvedantu.com When combined with quantum mechanical calculations, it becomes a powerful tool for elucidating reaction mechanisms at a molecular level. libretexts.org This approach involves identifying the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them on the potential energy surface. libretexts.org

For reactions involving cobalt-glycine complexes, such as ligand substitution, isomerization (e.g., fac-mer interconversion), or redox processes, DFT can be used to locate the geometry of the transition state. Once the TS is found, its energy relative to the reactants can be calculated, yielding the activation energy barrier (often expressed as Gibbs free energy of activation, ΔG‡). vedantu.com A lower activation energy implies a faster reaction rate. youtube.com By mapping the entire reaction pathway, including any intermediates and transition states, chemists can gain a detailed understanding of the mechanism, which is crucial for controlling reaction outcomes and designing more efficient catalysts. wikipedia.org

Table 6: Calculated Activation Energy for a Hypothetical Ligand Exchange Reaction on a Co(II)-Glycine Complex
Reaction StepReactant ComplexTransition StateProduct ComplexCalculated ΔG‡ (kcal/mol)
Water Exchange[Co(gly)₂(H₂O)₂] + H₂O[Co(gly)₂(H₂O)₂···H₂O]‡[Co(gly)₂(H₂O)(H₂O*)] + H₂O12.5

Coordination Chemistry Principles Governing Cobalt Glycine Complexes

Chelation Behavior and Coordination Modes of Glycine (B1666218) Ligands

Glycine, as a versatile ligand, exhibits specific chelation behavior and coordination modes when interacting with cobalt ions. This is primarily influenced by its structural features and the protonation state of its functional groups.

Glycine typically acts as a bidentate ligand, coordinating to a central cobalt ion through both the nitrogen atom of its amino group and one of the oxygen atoms of its carboxylate group. researchgate.netredalyc.org This simultaneous binding to two sites on the metal ion forms a stable five-membered ring structure, a phenomenon known as chelation. researchgate.neteklavyabiotech.co.in The formation of this chelate ring is a key factor in the stability of cobalt-glycine complexes. researchgate.net This bidentate coordination is a common feature observed in various cobalt-glycine compounds, including those with Co(II) and Co(III) oxidation states. semanticscholar.orgmdpi.com For instance, in complexes like Co(glycine)₂(H₂O)₂, glycine's role as a bidentate ligand is well-established.

The stability and properties of the resulting complex are influenced by the molar ratio of glycine to cobalt. A 3:1 glycine-to-cobalt ratio is often optimal for chelation efficiency. Infrared (IR) spectroscopy is a valuable tool for confirming this bidentate coordination, as the stretching frequencies of the –COO⁻ and –NH₂ groups shift upon complexation with the metal ion. semanticscholar.org

The coordination of glycine to cobalt is significantly influenced by the pH of the solution, which determines the protonation state of the glycine molecule. Glycine can exist in three forms depending on the pH: a fully protonated cation at low pH, a neutral zwitterion at intermediate pH, and a deprotonated anion at high pH. ijnc.irmedcraveonline.comwikipedia.org

Theoretical studies on the interaction of Co⁺ and Co²⁺ with glycine show that the stability of different coordination modes is dependent on the electronic state of the cobalt cation. nih.gov For Co⁺, the most stable structure involves bidentate coordination to the amino group and the carbonyl oxygen of neutral glycine. nih.gov In contrast, for Co²⁺, the most stable arrangement is the interaction with the carboxylate group of the zwitterionic form of glycine. nih.gov The ability of the metal ion to form a complex with glycine is a competition with the protonation of the amine and carboxyl groups. ijnc.ir Consequently, complex formation is generally favored at higher pH values where the concentration of protons is lower. ijnc.ir The deprotonation of glycine is a crucial factor in the formation of stable cobalt-glycine complexes. nih.gov

Stereochemical Aspects and Isomerism in Cobalt-Glycine Systems

The octahedral geometry of many cobalt-glycine complexes gives rise to various forms of isomerism, including geometrical and optical isomers.

When three glycine ligands coordinate to a single cobalt(III) ion, forming a tris(glycinato)cobalt(III) complex, two geometrical isomers are possible: facial (fac) and meridional (mer). semanticscholar.orgwikipedia.org

Facial (fac) isomer: In this arrangement, the three nitrogen atoms (or the three oxygen atoms) of the glycine ligands occupy adjacent vertices of the octahedron, forming a "face." semanticscholar.org This isomer is often reddish-pink in color. semanticscholar.org

Meridional (mer) isomer: In this configuration, the three nitrogen atoms (or oxygen atoms) lie in a plane that bisects the octahedron, with two of the same donor atoms in opposite positions. semanticscholar.org The mer isomer is typically violet. semanticscholar.orgwikipedia.org

The formation of these isomers can be influenced by reaction conditions such as temperature and heating duration. For example, prolonged heating tends to favor the thermodynamically more stable facial isomer, while shorter reaction times may yield the kinetically favored meridional isomer. These isomers can be separated based on their differing solubilities. semanticscholar.orgwikipedia.org

Comparison of fac and mer Isomers of Tris(glycinato)cobalt(III)
PropertyFacial (fac) IsomerMeridional (mer) Isomer
Arrangement of Donor AtomsThree N atoms (and three O atoms) are on one face of the octahedron. semanticscholar.orgThree N atoms (and three O atoms) lie in a plane bisecting the octahedron. semanticscholar.org
ColorReddish-pink semanticscholar.orgViolet semanticscholar.orgwikipedia.org
Thermodynamic StabilityGenerally more stable. Kinetically favored under certain conditions.

Both the facial and meridional isomers of tris(glycinato)cobalt(III) are chiral, meaning they are non-superimposable on their mirror images. wikipedia.orgdoubtnut.com This chirality gives rise to pairs of enantiomers, designated as Δ (delta) and Λ (lambda). wikipedia.org Therefore, for tris(glycinato)cobalt(III), a total of four stereoisomers exist: Δ-fac, Λ-fac, Δ-mer, and Λ-mer. wikipedia.orgdoubtnut.com

The introduction of a chiral amino acid, such as L-aspartic acid, in mixed-ligand complexes with glycine can lead to stereoselective formation of specific isomers. oup.com For instance, studies have shown a marked stereoselectivity for the fac-Δ-isomers in mixed tris-type cobalt(III) complexes containing glycine and L-aspartate. oup.com This selectivity is often attributed to stabilizing interactions, such as hydrogen bonding, between the ligands. oup.com Chiral cobalt complexes, including those with glycine derivatives, have been explored as catalysts in enantioselective organic reactions. rsc.orgmdpi.comnih.govnih.govchinesechemsoc.orgacs.org

Ligand Exchange and Substitution Kinetics in Cobalt-Glycine Systems

Ligand exchange and substitution reactions are fundamental to the reactivity of cobalt-glycine complexes. These processes involve the replacement of a coordinated ligand (like water or another glycine molecule) with another ligand from the solution. rsc.org

Influence of Incoming Ligand Properties (Basicity, Hardness, Softness) on Exchange Rates

The properties of the incoming ligand, such as its basicity, hardness, and softness, can significantly influence the rate of ligand exchange in cobalt-glycine complexes.

The basicity of an incoming ligand plays a crucial role. For instance, in the context of cobalt(III) ammine complexes, deprotonation of an ammonia (B1221849) ligand by a hydroxide (B78521) ion (a strong base) facilitates the dissociation of another ligand, demonstrating the influence of the solution's basicity on the reaction pathway. wikipedia.org

The principles of Hard and Soft Acid-Base (HSAB) theory are also relevant. The cobalt(II) ion is considered a borderline hard acid, while cobalt(III) is a hard acid. These metal centers will preferentially interact with ligands of similar hardness or softness. nih.gov Glycine, with its nitrogen and oxygen donor atoms, is a hard ligand. Therefore, it forms stable complexes with both Co(II) and Co(III). The preference of the metal center for certain donor atoms can influence ligand exchange rates. For example, Fe(II), which is a borderline acid like Co(II), has a preference for certain ligand geometries that differ from other borderline metals like Cu(II) and Zn(II), affecting selective chelation. nih.gov

The nucleophilicity of the incoming ligand can also affect the reaction rate, particularly in associative or interchange associative mechanisms. A more nucleophilic ligand can attack the metal center more readily, potentially accelerating the substitution process. In the copolymerization of propylene (B89431) oxide and carbon dioxide catalyzed by salen-type cobalt complexes, the nucleophilicity of the attacking anion influences the initiation rate. mdpi.com

Temperature and pH Dependence of Ligand Substitution Reaction Rates

The rates of ligand substitution reactions in cobalt-glycine complexes are highly dependent on both temperature and pH.

Temperature has a direct effect on reaction kinetics, as described by the Arrhenius equation, where an increase in temperature generally leads to a faster reaction rate. mdpi.com Ultrafast temperature-jump (T-jump) studies on aqua cobalt(II) complexes have shown that ligand exchange dynamics occur on timescales from picoseconds to nanoseconds, with the structural changes being a rate-limiting factor. nih.govnih.gov The activation energy for these processes can be influenced by the ligand, as seen in chloride-assisted water displacement where the activation energy is lowered. nih.gov In the leaching of cobalt with histidine, an amino acid similar to glycine, increasing the temperature significantly increases the leaching rate. mdpi.com

pH plays a critical role by altering the protonation state of both the ligands and the metal complex itself. For cobalt-glycine complexes, pH changes can affect the availability of the deprotonated form of glycine, which is typically the coordinating species. ijstr.org The kinetics of substitution of aqua ligands from a cis-diaquo-bis(ethylenediamine)cobalt(III) ion by DL-alanine (an amino acid structurally similar to glycine) was found to be pH-dependent in the range of 3.2 to 4.2. zenodo.org Similarly, the stability and reactivity of cobalt(III) Schiff base complexes show a dependence on pD (the equivalent of pH in D₂O), which is related to the nature of the axial ligands and their tendency towards aquation. acs.orgresearchgate.net In the potentiometric titration of cobalt(II) with potassium hexacyanoferrate(II), the presence of glycine at a pH range of 7.0-10.0 is essential for the stability of the divalent cobalt compound. ijstr.org The rate of this redox reaction is also pH-dependent, with a maximum potential difference observed at pH 9.0. ijstr.org

The following table summarizes the general effects of temperature and pH on ligand substitution rates:

Parameter Effect on Rate Reason
Temperature IncreasesProvides more kinetic energy to overcome the activation energy barrier. mdpi.com
pH VariesAffects the protonation state of ligands and the complex, influencing their reactivity and the stability of intermediates. zenodo.orgijstr.org

Solvent Effects on Ligand Exchange Dynamics

The solvent in which a ligand exchange reaction occurs can have a profound impact on the dynamics of the process. The solvent can influence the stability of the reactants, the transition state, and the products, thereby altering the reaction rate and mechanism.

In aqueous solutions, water molecules can directly participate in the reaction by acting as ligands, forming aqua complexes. nih.gov The exchange between coordinated water and bulk water is a fundamental process, and its rate is indicative of the kinetic lability of the metal ion. wikipedia.org For octahedral aquo complexes of cobalt, this exchange typically proceeds through an interchange pathway with some dissociative character. wikipedia.org

The polarity and coordinating ability of the solvent are critical. In a study of cobalt(II) complexes with glycylglycinate ions, the complex formation was studied in aqueous acetone (B3395972) solutions, highlighting the use of mixed-solvent systems to modulate complex stability. researchgate.net The solvent can also affect the electronic properties of the complexes, as observed in the study of cobalt(II) Schiff-base complexes in DMF solution. orientjchem.org

Redox Chemistry and Interconversion of Cobalt Oxidation States in Glycine Complexes

Reversible and Irreversible Redox Processes

The redox chemistry of cobalt-glycine complexes involves the interconversion between cobalt(II) and cobalt(III) oxidation states. These processes can be either reversible or irreversible, depending on the specific complex and the reaction conditions.

Reversible redox processes are characterized by the ability of the complex to be oxidized and then reduced back to its original state without significant decomposition. In some cobalt-glycine systems, reversible redox behavior is observed. For example, the electrochemical deposition of cobalt oxide from a solution containing a cobalt-glycine complex at high pH involves the oxidation of a Co(II)-glycine complex. researchgate.net The resulting Co₃O₄-deposited electrode exhibits two reversible redox couples in an alkaline solution, attributed to the CoOOH/Co₃O₄ and CoO₂/CoOOH transitions. researchgate.net

Irreversible redox processes lead to a change in the chemical structure of the complex that prevents it from being easily returned to its initial state. The reduction of some cobalt(III) complexes can be irreversible, suggesting significant geometrical changes and ligand exchange upon reduction to the more labile Co(II) state. researchgate.net Photochemical reactions of cobalt(III)-aminoacidato complexes can also lead to irreversible redox processes, where an electron is transferred from a ligand to the metal center, resulting in a reduced metal and an oxidized ligand that can undergo further thermal reactions. core.ac.uk In some cases, the re-oxidation peak in cyclic voltammetry is completely absent, indicating an irreversible process. core.ac.uk The oxidation of cobalt(II) to cobalt(III) in the presence of glycine and an oxidizing agent like potassium hexacyanoferrate(II) leads to the formation of a stable pink cobalt(III)-glycine complex, which is an essentially irreversible process under the given conditions. ijstr.org

The interaction of cobalt-glycine complexes with biological molecules can also involve redox reactions that may be irreversible, potentially leading to cytotoxic effects.

Electrochemical Properties and Potentials of Cobalt-Glycine Complexes

The electrochemical properties of cobalt-glycine complexes, particularly their redox potentials, are crucial for understanding their reactivity. The redox potential of the Co(III)/Co(II) couple can vary over a wide range, from approximately +1.8 V to -0.6 V, depending on the ligands, their concentrations, and the pH of the solution. lmaleidykla.ltijariit.com

Glycine, as a ligand, influences the oxidation-reduction potential of cobalt ions by forming a more stable complex with Co(III) than with Co(II). ijstr.org This stabilization of the higher oxidation state facilitates the oxidation of Co(II) to Co(III). Potentiometric titrations have shown that in the presence of glycine in an alkaline medium, the oxidation of Co(II) by potassium hexacyanoferrate(II) occurs with a significant potential jump at the equivalence point. ijstr.org The magnitude of this potential jump increases with increasing glycine concentration. ijstr.org

Cyclic voltammetry is a key technique for studying the electrochemical behavior of these complexes. Studies on cobalt(II) Schiff-base complexes derived from glycine have shown that substituents on the ligand can affect the electronic properties and redox potentials of the complexes. scielo.br For example, electron-withdrawing groups can make the complex easier to reduce. scielo.br The electrochemical behavior of cobalt(II)-amine complexes on a gold electrode in alkaline solutions containing glycine has also been investigated. lmaleidykla.lt While the cobalt(II)-glycine complex itself was found to be electrochemically inactive in anodic oxidation under certain conditions, the addition of other amines like diethylenetriamine (B155796) significantly enhanced the anodic Co(II) oxidation current. lmaleidykla.lt

The following table provides a summary of some reported electrochemical data for cobalt complexes, including those with glycine or similar ligands.

Complex System Technique Observation Potential (V)
Cobalt(II) chloride complex with phenyl glycine-o-carboxylic acid in methanolCyclic VoltammetryIrreversible reduction and oxidation-
Co₃O₄-deposited Au electrode in alkaline solution (from Co(II)-glycine complex)Cyclic VoltammetryReversible redox couple0.120 (vs. Ag/AgCl)
Co₃O₄-deposited Au electrode in alkaline solution (from Co(II)-glycine complex)Cyclic VoltammetryReversible redox couple0.476 (vs. Ag/AgCl)
Cobalt(II) Schiff-base complex (CoL3-CPE) in alkaline mediumCyclic VoltammetryCathodic peak for O₂ reduction-0.46

Catalytic Applications of Cobalt Glycine Compounds

Heterogeneous Catalysis with Cobalt-Glycine Derivatives

In heterogeneous catalysis, cobalt-glycine compounds primarily serve as precursors for creating highly dispersed and efficient supported cobalt catalysts. The use of glycine (B1666218) as a chelating agent or a combustion fuel during catalyst synthesis profoundly influences the final properties of the catalyst, such as particle size, distribution, and reducibility, which are critical for performance.

Promotion in Fischer-Tropsch Synthesis

Glycine is utilized as an effective chelating agent to enhance the performance of cobalt-based catalysts in Fischer-Tropsch (FT) synthesis, a process for producing liquid hydrocarbons from syngas (CO + H₂). mdpi.com The coordination between glycine and cobalt ions before impregnation onto a support material like silica (B1680970) (SiO₂) significantly improves the dispersion of cobalt particles on the support. mdpi.com

Research investigating the impact of Co(II)-glycine complexes on Co/SiO₂ catalysts found that the molar ratio of glycine to cobalt is a key factor. mdpi.com A catalyst prepared from a Co(II)-glycine complex with a glycine/Co²⁺ molar ratio of 3 exhibited smaller, more uniform cobalt nanoparticles. mdpi.com This improved dispersion leads to a higher mass-specific activity in FT synthesis compared to catalysts prepared without glycine or with different ratios. mdpi.com The stronger chelation effect of glycine encapsulates the Co²⁺ ions, preventing agglomeration during the catalyst preparation and reduction steps. researchgate.net

A novel synthesis route involving the reaction of glycine with cobalt hydroxide (B78521) to form the complex precursor has been shown to produce catalysts with enhanced stability. mdpi.com The catalyst derived from this method, Co(3gly)/SiO₂, demonstrated not only smaller cobalt particles and a narrower size distribution but also superior stability during the FT reaction compared to catalysts prepared by simply adding glycine to a cobalt nitrate (B79036) solution. mdpi.com This indicates that the specific coordination features of the precursor complex are critical in dictating the final catalytic properties. mdpi.com

CatalystPreparation MethodAverage Co Particle Size (nm)CO Conversion (%)C₅₊ Selectivity (%)
Co/SiO₂Conventional (No Glycine)12.58.979.8
Co-3gly/SiO₂Conventional (Glycine Added)7.115.285.1
Co(3gly)/SiO₂Novel Route (Pre-formed Complex)6.514.986.2
Table 1: Comparison of Co/SiO₂ catalysts prepared with and without glycine for Fischer-Tropsch synthesis. Data sourced from research on the impact of Co(II)-glycine complex coordination. mdpi.com

Catalytic Oxidation Reactions

Glycine is employed as a fuel in solution combustion synthesis (SCS) to produce nanosized cobalt oxides, such as Co₃O₄, which are highly active catalysts for oxidation reactions. sapub.orgd-nb.info This method is noted for being simple, fast, and cost-effective. niscpr.res.in The properties of the resulting Co₃O₄ catalyst are strongly dependent on the synthesis conditions, including the fuel-to-oxidant molar ratio and subsequent calcination temperature. sapub.org

In the total oxidation of methane (B114726), a critical reaction for pollution control, cobalt oxide catalysts synthesized using glycine as a fuel have demonstrated superior performance. d-nb.info One study found that a Co₃O₄ catalyst derived from a glycine-based combustion process achieved 50% methane conversion at a temperature 60°C lower than a catalyst prepared by a conventional precipitation method, despite the glycine-derived catalyst having half the specific surface area. This suggests that the catalytic performance is more influenced by the redox state and coordination environment of the cobalt ions than by surface area alone. The use of glycine as a fuel in the synthesis is proposed to be a route to producing compounds with a reduced oxidation state, which can be beneficial for catalytic activity. sapub.org

CatalystSynthesis MethodSpecific Surface Area (m²/g)T₅₀ for Methane Oxidation (°C)
Co₃O₄Precipitation22.4420
Co₃O₄SCS with Urea (B33335)28.5360
Co₃O₄SCS with Glycine12.0360
Table 2: Performance of Co₃O₄ catalysts synthesized by different methods in the catalytic oxidation of methane. T₅₀ represents the temperature at which 50% conversion is achieved. Data sourced from studies on methane oxidation under lean conditions. d-nb.info

Catalytic Reduction Reactions (e.g., Nitroarene Reduction)

Cobalt-based catalysts are effective for the chemical reduction of nitroarenes to anilines, an important industrial transformation. chemistryworld.comnih.gov Cobalt-glycine complexes can undergo reduction reactions, which is a fundamental property for their use in catalytic reduction cycles. While research into the direct use of discrete cobalt-glycine complexes for this purpose is ongoing, the use of glycine in the synthesis of heterogeneous cobalt catalysts has been explored.

For instance, cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles can be prepared via a glycine-nitrate solution combustion process. acs.org Studies have shown that while the pure CoFe₂O₄ phase may not be catalytically active for the reduction of 4-nitrophenol, byproducts such as Co₃O₄ generated during the glycine-based synthesis can exhibit high catalytic activity after activation. acs.org The conversion of homogeneous cobalt complexes, which can be optimized at a molecular level, into heterogeneous cobalt oxide catalysts via pyrolysis is a promising strategy. nih.gov This approach allows for the indirect control of the final catalyst's activity and selectivity through the design of the precursor complex, potentially including cobalt-glycine. nih.gov Mechanistic studies on related cobalt complexes show that Co³⁺ species are often better catalysts than their Co²⁺ counterparts for the reduction of nitro compounds. researchgate.net

Electrocatalysis in Energy Conversion Systems

Cobalt-glycine compounds and their derivatives are pivotal in advancing electrocatalysis, particularly for water splitting to produce hydrogen and oxygen. rsc.org The addition of glycine during the synthesis or electrodeposition of cobalt-based materials can dramatically enhance their activity for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER).

Oxygen Evolution Reaction (OER) Electrocatalysis

The efficiency of water splitting is often limited by the sluggish kinetics of the OER. nih.gov Cobalt-based materials, such as cobalt phosphate (B84403) and cobalt ferrites, are known OER electrocatalysts. niscpr.res.innih.gov The addition of glycine during the electrodeposition of these materials has been shown to significantly improve their catalytic activity. nih.gov

In-situ spectroscopic studies revealed that during the electrodeposition of a cobalt phosphate catalyst in the presence of glycine, the glycine molecules facilitate the assembly of cobalt oxide clusters (CoO₆ octahedrons) that are only 2 to 3 nanometers in diameter. nih.gov These nanosized clusters, identified as CoOOH, act as highly efficient active sites for the OER. nih.gov The presence of glycine leads to a substantial increase in the number of these active sites, resulting in a 30% increase in current density compared to catalysts prepared without glycine. Similarly, nano-sized cobalt ferrites synthesized via a glycine sol-gel auto-combustion route have shown high activity for OER in alkaline media. niscpr.res.in Among the prepared oxides, CoFe₂O₄ was found to be the most active, achieving a current density of 100 mA cm⁻² at an overpotential of 503 mV. niscpr.res.in

CatalystReactionOverpotential (mV)Current Density
CoFe₂O₄OER503at 100 mA cm⁻²
Glycine-coordinated α-Co(OH)₂OER~320Not specified
Table 3: Electrocatalytic performance of glycine-derived cobalt compounds in the Oxygen Evolution Reaction (OER). niscpr.res.inresearchgate.net

Hydrogen Evolution Reaction (HER) Electrocatalysis

Cobalt-glycine derivatives also show promise as cost-effective electrocatalysts for the HER. Research on a molecular catalyst, cobalt-glycyl-glycyl-histidine (CoGGH), has provided detailed mechanistic insights. nsf.gov This cobalt-tripeptide complex is an active HER electrocatalyst in aqueous solutions. nsf.gov

Advanced Catalytic Systems Incorporating Cobalt-Glycine Precursors

Advanced catalytic systems are increasingly leveraging cobalt-glycine precursors to develop sophisticated materials with enhanced performance. The unique chelating properties of glycine enable precise control over the formation of catalytically active sites, leading to the synthesis of highly structured and efficient catalysts such as Metal-Organic Frameworks (MOFs) and well-defined nanoparticles.

Cobalt-Glycine-Derived Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While not always synthesized directly from a pre-formed cobalt-glycine complex, the principles of using amino acid-type linkers or cobalt nodes that can interact with substrates in a similar fashion are central to their catalytic function. Cobalt-based MOFs, in particular, serve as versatile platforms for heterogeneous catalysis.

The catalytic activity of these MOFs often originates from the cobalt ions, which act as Lewis acidic sites. For instance, a bifunctional cobalt-based MOF, featuring both Lewis acidic Co(II) sites and Brønsted acidic groups, has been shown to be a remarkable heterogeneous catalyst for the transfer hydrogenation of carbonyl compounds using isopropanol (B130326) as a hydrogen source without the need for a base. rsc.org In other applications, the Co(II) nodes in a MOF can be activated by removing coordinated water molecules, creating highly unsaturated, Lewis acidic centers that efficiently catalyze the cycloaddition of carbon dioxide with epoxides to form cyclic carbonates under mild conditions, such as at 1 atmosphere of CO2. researchgate.net

Furthermore, Co-MOFs can exhibit enzyme-like activity. A notable example is a Co-MOF that functions as a peroxidase mimic, where the Co(II) nodes catalyze the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). mdpi.com This catalytic property is so sensitive that it can be inhibited by the presence of phosphate ions, which bind to the cobalt sites, forming the basis of a colorimetric detection method. mdpi.com

Beyond their direct use, Co-MOFs, such as the zeolitic imidazolate framework ZIF-67, are excellent precursors for creating advanced catalysts. Through pyrolysis, these frameworks can be converted into highly dispersed cobalt nanoparticles embedded within a porous carbon matrix. acs.org This strategy prevents the agglomeration of the active metal phase, achieving high cobalt loading while maintaining small particle sizes. The resulting materials have demonstrated high stability and selectivity in demanding reactions like the Fischer-Tropsch synthesis (FTS) for producing long-chain hydrocarbons. acs.org

Cobalt Nanoparticle Catalysts Synthesized from Cobalt-Glycine Precursors

The use of cobalt-glycine complexes as precursors is a highly effective strategy for synthesizing cobalt nanoparticle catalysts with controlled properties. Glycine's role as a chelating agent or a combustion fuel during synthesis significantly influences the size, dispersion, and phase of the resulting cobalt nanoparticles, which in turn dictates their catalytic performance. sapub.org

In the context of Fischer-Tropsch (FT) synthesis, glycine has been proven to be an effective agent for improving the dispersion of cobalt on silica supports. mdpi.com Studies have shown that the molar ratio of glycine to cobalt in the precursor complex is a critical parameter. A molar ratio of three moles of glycine per mole of Co(II) was found to be optimal for enhancing the mass-specific activity of the catalyst. mdpi.com A synthesis method involving the reaction of glycine with cobalt hydroxide to form a homogenous Co(II)-glycine complex before impregnation onto a silica support yielded smaller and more uniform cobalt nanoparticles. This led to improved stability in the FT reaction compared to catalysts prepared by simply co-impregnating cobalt nitrate and glycine. mdpi.com

Table 1: Effect of Glycine/Cobalt Molar Ratio on Catalytic Performance in Fischer-Tropsch Synthesis Data adapted from findings on SiO₂-supported catalysts prepared from Co(II)-glycine precursors.

Catalyst TypeMolar Ratio (Glycine:Co)Relative ActivityKey Finding
Co/SiO₂0:1LowCatalyst prepared without glycine shows lower dispersion.
Co(1gly)/SiO₂1:1ModerateGlycine addition begins to improve cobalt dispersion.
Co(3gly)/SiO₂3:1HighOptimal ratio for achieving high dispersion and activity. mdpi.com
Co(5gly)/SiO₂5:1DecreasedExcess glycine may lead to suboptimal particle formation.

Another powerful technique is solution combustion synthesis (SCS), where glycine is used as a fuel and a cobalt salt (e.g., cobalt nitrate) acts as the oxidizer. This method is a facile and inexpensive route to produce nanocrystalline cobalt oxides. sapub.org The ratio of fuel (glycine) to oxidant (cobalt nitrate) plays a crucial role in determining the final product. For instance, varying the glycine/cobalt molar ratio can control whether the final product is pure spinel Co₃O₄ or a mixture of Co₃O₄ and CoO. sapub.org The combustion process can also be tuned to produce reduced cobalt species. sapub.org Furthermore, the calcination temperature applied after the initial combustion is a key parameter for controlling the crystallite size of the resulting nanoparticles. sapub.org

Table 2: Effect of Calcination Temperature on Co₃O₄ Crystallite Size Synthesized using a glycine/cobalt molar ratio of 0.5.

Calcination Temperature (°C)Average Crystallite Size (nm)
35016.5
40015.3
50020.1
60025.4
80035.8
100041.2
Data sourced from Makhlouf et al., 2012. sapub.org

This level of control makes cobalt-glycine precursors highly valuable for designing tailored catalysts for a range of applications, from hydrocarbon synthesis to the oxidation of pollutants. sapub.orgmdpi.com

Mechanistic Investigations of Catalytic Pathways

Understanding the precise mechanisms by which cobalt-glycine catalysts operate is essential for optimizing their activity and designing new, more efficient systems. Research in this area focuses on identifying the transient species that form during a reaction and elucidating how the electronic and structural properties of the cobalt center drive the catalytic cycle.

Identification of Reaction Intermediates and Transition States

The investigation of catalytic mechanisms involves a combination of experimental and computational techniques to map out the entire reaction pathway, including short-lived intermediates and high-energy transition states.

Kinetic studies provide initial insights into the reaction mechanism. For example, the electron transfer reaction between a peroxo-bridged binuclear cobalt(III) complex and glycine was found to follow second-order kinetics. ajol.info Spectroscopic analysis and Michaelis-Menten plots for this specific reaction suggested the absence of a stable intermediate complex, pointing towards an outer-sphere mechanism where the electron transfer occurs without direct bonding between the primary coordination spheres of the reactants. ajol.info

In more complex catalytic cycles, such as cobalt-catalyzed C-H bond functionalization, specific intermediates have been successfully isolated and characterized. These studies have provided direct evidence for the involvement of high-valent cobalt species. For example, in reactions directed by an aminoquinoline group, a key step involves the C-H cleavage to afford a pincer-type cobaltacycle Co(III) intermediate. snnu.edu.cn The isolation of such reactive Co(III) intermediates has been crucial for elucidating the subsequent steps in the catalytic cycle. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for exploring reaction mechanisms that are difficult to probe experimentally. DFT calculations have been used to investigate the alkoxylation of C(sp²)-H bonds catalyzed by cobalt. nih.gov These studies can map out multiple possible pathways, such as a Single Electron Transfer (SET) mechanism or a Concerted Metalation-Deprotonation (CMD) mechanism. By calculating the energy profiles of these pathways, researchers can identify key intermediates (e.g., INT7) and transition states (e.g., TS5, TS6) and determine the most energetically favorable route. nih.gov Such computational work has revealed that even when a Co(II) salt is used as the pre-catalyst, the actual catalytically active species may be a Co(III) intermediate formed in situ. nih.gov

Role of Cobalt Oxidation State and Coordination Environment in Catalysis

The catalytic activity of a cobalt-glycine complex is intrinsically linked to the oxidation state of the cobalt center and its coordination environment—the geometry and nature of the ligands surrounding it.

The oxidation state of cobalt (e.g., Co(I), Co(II), Co(III)) determines its electronic properties and, consequently, its reactivity. Theoretical studies have shown that the oxidation state directly influences how cobalt interacts with glycine. For a Co⁺ ion, the most stable structure is a bidentate coordination with the amino group and the carbonyl oxygen of neutral glycine. acs.org In contrast, for a Co²⁺ ion, the lowest energy structure involves interaction with the carboxylate group of the zwitterionic form of glycine. acs.org This fundamental difference in binding dictates the subsequent reactivity. In many catalytic C-H oxidation reactions, a Co(II)/Co(III) redox cycle is a key mechanistic feature, where the Co(III) species is often the active catalyst responsible for the bond-breaking step. snnu.edu.cnd-nb.info The catalytic mode can be entirely different for low-valent cobalt, such as Co(I), which initiates distinct reaction pathways. snnu.edu.cn In some cases, the catalytic activity is highly specific to one oxidation state; for instance, in the ring-opening polymerization of rac-lactide, neutral Co(II) complexes with amino acid ligands were found to be active initiators, whereas related cationic Co(III) complexes were inactive. rsc.org

The coordination environment, which is readily influenced by the glycine ligand, is equally crucial. Glycine can act as a chelating ligand, and the molar ratio of glycine to cobalt can significantly affect the structure of the active sites and the dispersion of the resulting catalyst particles. mdpi.com The coordination of glycine influences the Lewis acidity of the cobalt center and can create a specific geometry, such as a pseudo-octahedral environment, that favors certain reaction mechanisms like coordination-insertion. rsc.org Furthermore, the local environment, such as pH, can alter the deprotonation state of glycine and lead to the formation of different cobalt-glycine complexes in solution, thereby influencing the kinetics of processes like electrodeposition. researchgate.net The addition of glycine during the synthesis of cobalt-based electrocatalysts for water splitting has been shown to promote the formation of highly active cobalt oxide clusters (CoOOH) where cobalt exists in a high oxidation state, demonstrating a direct link between the precursor's coordination environment and the final catalyst's activity. researchgate.net

Biological Interactions and Mechanistic Insights of Cobalt Glycine Complexes

Nucleic Acid Interactions and Binding Mechanisms

Cobalt-glycine complexes exhibit diverse and significant interactions with nucleic acids, particularly DNA. These interactions are fundamental to their biological activity and are primarily governed by the structure of the complex, the coordination geometry of the cobalt ion, and the nature of the co-ligands.

The binding of cobalt complexes to the DNA double helix can occur through several distinct modes. Spectroscopic and hydrodynamic studies have been instrumental in elucidating these mechanisms for various cobalt-glycine-containing compounds.

Intercalation: This binding mode involves the insertion of a planar ligand of the metal complex between the base pairs of the DNA helix. This causes a distortion in the DNA structure, leading to an increase in its viscosity. While less common for simple cobalt-glycine, complexes where glycine (B1666218) is part of a larger peptide ligand, such as in [Co(II)(CysGly)(HisSer)], have demonstrated an intercalative binding mode. ias.ac.in The quenching of fluorescence from ethidium (B1194527) bromide (a known intercalator) when displaced by the cobalt complex serves as strong evidence for this mechanism. ias.ac.in

Electrostatic Interactions: As many cobalt complexes are cationic, they can interact non-specifically with the anionic phosphate (B84403) backbone of DNA through electrostatic forces. tandfonline.comnih.gov This type of interaction is often the initial step before more specific binding, like groove binding or intercalation, occurs. Studies on cobalt(II) complexes with bipyridine ligands have identified electrostatic binding as one of the primary interaction forces. tandfonline.com

The table below summarizes the binding modes and associated constants for representative cobalt-glycine and related complexes.

ComplexDNA TypePrimary Binding Mode(s)Binding Constant (Kb) (M⁻¹)Reference
[Co(met)(gly)(Cl)₂]CT-DNAGroove Binding2.49 x 10⁴ researchgate.net
[Co(II)(CysGly)(HisSer)]CT-DNAIntercalation3.03 x 10³ ias.ac.in
[Co(II)(CysGly)(HisPhe)]CT-DNAIntercalation3.87 x 10³ ias.ac.in
Cobalt(II) bipyridine complex 2FS-DNAElectrostatic Binding tandfonline.com

Table 1: DNA Binding Characteristics of Cobalt Complexes.

Certain cobalt-glycine complexes can act as chemical nucleases, inducing cleavage of the phosphodiester backbone of DNA. This activity is often dependent on the presence of co-reagents like hydrogen peroxide (H₂O₂) or reducing agents such as ascorbate. nih.gov

The mechanism typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA helix. The cobalt complex localizes the production of these damaging species, leading to strand scission. nih.gov Agarose gel electrophoresis is used to analyze this activity, where the conversion of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms is monitored. scispace.com

Notably, cobalt-dipeptide complexes, such as [Co(II)(CysGly)(HisSer)] and [Co(II)(CysGly)(HisPhe)], have been shown to cleave supercoiled DNA into its nicked circular form through a hydrolytic pathway at physiological pH. ias.ac.in This is a significant finding, as hydrolytic cleavage is often more specific and produces "cleaner" DNA ends than oxidative cleavage, which is valuable in biotechnological applications. ias.ac.in The kinetics of this cleavage have been measured, with the rate constant for DNA cleavage by [Co(II)(CysGly)(HisSer)] determined to be 0.62 h⁻¹. ias.ac.in

ComplexDNA TargetCleavage PathwayRate Constant (k) (h⁻¹)Reference
[Co(II)(CysGly)(HisSer)]pUC19 DNAHydrolytic0.62 ias.ac.in
[Co(II)(CysGly)(HisPhe)]pUC19 DNAHydrolytic0.38 ias.ac.in
Co-peptide complexesPlasmid DNAOxidative nih.gov

Table 2: Nuclease Activity of Cobalt-Peptide Complexes.

Protein Binding Studies with Cobalt-Glycine Complexes

The interaction of cobalt-glycine complexes with proteins, especially transport proteins like serum albumins, is crucial for their bioavailability and distribution in biological systems.

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are the primary transport proteins in blood plasma and are common models for studying drug-protein interactions. Ternary cobalt(II) complexes containing glycine, such as [Co(met)(gly)(Cl)₂], have been shown to bind to both BSA and HSA. nih.gov

The binding site of cobalt on these proteins can be highly specific. The N-terminal sequence of HSA is a well-known metal-binding site for ions like Co²⁺. mdpi.com Research using a peptide (wAlb12) derived from this N-terminal region has confirmed that the histidine residue at the third position (His3) and the free N-terminal amino group are critical for cobalt binding. mdpi.comnih.gov The interaction between this peptide and Co(II) was characterized by a dissociation constant (Kd) of 75 μM, indicating a strong binding affinity. mdpi.comnih.gov Thermodynamic studies on related cobalt complexes reveal that the binding to serum albumins is often spontaneous and driven by a combination of forces, including van der Waals forces, hydrogen bonds, and electrostatic interactions. researchgate.net

Fluorescence spectroscopy is a powerful tool to study the binding of metal complexes to proteins like HSA and BSA, which have intrinsic fluorescence due to their tryptophan residues. The binding of a cobalt complex often leads to a decrease, or "quenching," of this fluorescence.

For cobalt-glycine and related complexes, the primary mechanism of fluorescence quenching is static quenching . nih.govresearchgate.net This occurs when the complex and the protein form a stable, non-fluorescent ground-state complex. nih.govresearchgate.netnih.gov This is distinct from dynamic quenching, which results from transient collisions between the quencher and the excited fluorophore. nih.gov

The Stern-Volmer equation is used to analyze the quenching data and calculate the quenching constant (KSV). researchgate.netnih.gov In static quenching, the KSV value typically decreases with increasing temperature. This analysis, combined with thermodynamic parameters derived from temperature-dependent studies, helps to confirm the static mechanism and elucidate the nature of the binding forces. dntb.gov.uaresearchgate.net

ComplexProteinQuenching MechanismBinding/Association Constant (K) (M⁻¹)Reference
[Co(met)(gly)(Cl)₂]BSA/HSAStatic nih.govresearchgate.net
Polymer-anchored Co(III)-bpyHSAStaticKb = 2.04 x 10⁴ (at 298 K) researchgate.net
Co(phen)₃²⁺BSAStaticKₐ = 1.65 x 10⁴ (at 298 K) researchgate.net
wAlb12 peptideCo(II)Kd = 75 μM (dissociation constant) nih.gov

Table 3: Protein Binding and Fluorescence Quenching Data for Cobalt Complexes.

Enzymatic and Transcription Factor Modulation Mechanisms

Beyond direct interactions with DNA and proteins, cobalt complexes can modulate the activity of crucial cellular machinery, including enzymes and transcription factors. While direct studies on simple cobalt-glycine complexes are limited, research on related cobalt compounds provides significant mechanistic insights.

A key mechanism of action is the inhibition of zinc finger transcription factors. researchgate.net These proteins use a zinc ion, coordinated by cysteine and/or histidine residues, to maintain a specific structural fold (e.g., the ββα motif) necessary for DNA binding and gene regulation. researchgate.net Cobalt(III) Schiff base complexes have been shown to inhibit these factors by displacing the structural zinc ion. researchgate.net This process occurs through a dissociative ligand exchange mechanism, where the cobalt(III) center preferentially coordinates to the histidine residues within the zinc finger, disrupting its structure and, consequently, its function in gene regulation. researchgate.net

Furthermore, the cobalt ion itself can act as a signaling molecule, modulating the activity of hypoxia-inducible factors (HIFs). Cobalt ions (Co²⁺) are known hypoxia mimetics that stabilize HIF-α subunits. Interestingly, cobalt has been shown to differentially regulate HIF isoforms, stimulating HIF-1-dependent gene expression while inhibiting HIF-2-dependent activity in liver cancer cells. nih.gov This suggests that cobalt can engage in complex, context-specific modulation of transcriptional pathways. nih.gov These findings highlight the potential for cobalt-containing complexes, including those with glycine, to influence gene expression through targeted interactions with transcription factors.

Mechanistic Aspects of Antioxidant Activity

The antioxidant properties of cobalt-glycine complexes are attributed to a combination of mechanisms, primarily involving the chelation of pro-oxidant metal ions and the scavenging of free radicals. The coordination of glycine with the cobalt ion plays a crucial role in the complex's ability to participate in electron transfer reactions and mitigate oxidative stress.

The fundamental mechanisms behind direct radical scavenging are categorized as Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). mdpi.com In the context of cobalt-glycine, the complex can influence the redox state, which is a key factor in its antioxidant capabilities.

The chelation of metal ions by antioxidants is a key mechanism in preventing the generation of reactive oxygen species (ROS). nih.gov By forming stable complexes with metal ions that can catalyze oxidative reactions, such as the Fenton reaction, antioxidants can inhibit the formation of highly reactive hydroxyl radicals. nih.gov The structure of the cobalt-glycine complex, where the cobalt ion is chelated by glycine, inherently possesses this capability.

Furthermore, research on other cobalt complexes provides insights into potential antioxidant mechanisms. For example, certain cobalt complexes have demonstrated significant free radical scavenging activity against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). rsc.org The antioxidant activity is often influenced by the molecular structure of the complex and the nature of the ligands. hilarispublisher.com In some cases, complexation with cobalt has been shown to enhance the antioxidant activity of the ligand itself. hilarispublisher.com

Recent research on cobalt complexed with polysaccharides from Qingzhuan Dark Tea (TPS-Co) has shown enhanced antioxidant activity compared to the polysaccharide alone. nih.gov This further supports the idea that the presence of cobalt within a complex can augment its radical scavenging capabilities.

The table below summarizes the key mechanistic aspects of the antioxidant activity of cobalt-glycine and related compounds based on research findings.

Antioxidant Mechanism Description Supporting Evidence
Radical Scavenging Direct interaction with and neutralization of free radicals.Cobalt-glycine complexes can participate in electron transfer reactions. Glycine itself potentiates the action of antioxidant molecules like GSH, GPx, GST, and SOD. nih.gov
Metal Ion Chelation Binding to pro-oxidant metal ions to prevent them from catalyzing the formation of reactive oxygen species.The formation of a stable chelate structure between cobalt and glycine is a primary feature of the complex.
Redox Modulation The cobalt ion within the complex can influence the overall redox properties, contributing to its ability to quench radicals.The coordination environment of cobalt affects its redox state and, consequently, its antioxidant potential.
Synergistic Effects The combination of cobalt and glycine may result in enhanced antioxidant activity compared to the individual components.Glycine mitigates cobalt-induced oxidative stress, suggesting a protective interaction. nih.govnih.gov

Table 1: Mechanistic Aspects of Cobalt-Glycine Antioxidant Activity

It is important to note that while the primary focus is on cobalt-glycine, insights from studies on other cobalt complexes and the individual components (cobalt and glycine) help to build a comprehensive understanding of the potential antioxidant mechanisms. The antioxidant capacity is a result of the interplay between the metal center and the coordinated ligand, leading to a multifaceted defense against oxidative damage.

Advanced Materials Science with Cobalt Glycine Precursors

Fabrication of Two-Dimensional (2D) Nanosheet Structures for Energy Storage

The development of two-dimensional nanomaterials is a key area of research for energy storage devices due to their high surface area and unique electronic properties. Cobalt-glycine complexes have proven to be excellent precursors for creating 2D structures with significant potential in this field.

Hydrothermal Synthesis of 2D Cobalt-Glycine Complex Thin Sheets

A straightforward and effective method for producing two-dimensional (2D) cobalt-glycine complex thin sheets involves a direct hydrothermal process. researchgate.net In a typical synthesis, an aqueous solution containing glycine (B1666218) and cobalt(II) nitrate (B79036) hexahydrate is heated under hydrothermal conditions. researchgate.net This process leads to the decomposition of the initial reagents and the self-assembly of novel, pink-colored 2D thin sheets. These sheets are composed of vertically aligned nanosheet building blocks, creating a hierarchical architecture with interconnected porosity. researchgate.net The resulting material, referred to as CQU-Chen-Gly-Co-3-1, is amorphous in structure. researchgate.net The use of glycine is crucial as it acts as a chelating agent and a structure-directing agent during the formation of the nanosheets. researchgate.net This facile, substrate-free hydrothermal strategy offers a scalable and efficient route to produce these advanced 2D materials without the need for complex templates or surfactants. researchgate.net

Applications in Supercapacitor Electrode Materials

The unique structural features of the 2D cobalt-glycine complex thin sheets make them highly promising for use as electrode materials in supercapacitors. researchgate.net Their hierarchical structure, interconnected pores, and the synergistic effects between the cobalt and glycine components contribute to excellent pseudocapacitive performance. researchgate.net When tested in a 6.0 M potassium hydroxide (B78521) (KOH) electrolyte, these electrodes exhibit high specific discharge capacities. researchgate.net

The performance of these cobalt-glycine derived nanosheets is notable for its high specific capacity and good rate capability. The material also demonstrates remarkable cycling stability, retaining 99.5% of its initial capacitance after 2,000 continuous charge-discharge cycles at a current density of 10 A·g⁻¹. researchgate.net This combination of high capacity and stability suggests that these 2D cobalt-glycine thin sheets are effective electrode materials for high-performance supercapacitors. researchgate.net

Table 1: Electrochemical Performance of 2D Cobalt-Glycine Complex Nanosheets

ParameterValueConditions
Specific Discharge Capacity879.1 C·g⁻¹1 A·g⁻¹
Specific Discharge Capacity547.7 C·g⁻¹20 A·g⁻¹
Average Discharge Capacitance2511.6 F·g⁻¹1 A·g⁻¹
Average Discharge Capacitance1564.8 F·g⁻¹20 A·g⁻¹
Cycling Stability99.5% retentionAfter 2000 cycles at 10 A·g⁻¹

Data sourced from ResearchGate. researchgate.net

Metal-Organic Framework (MOF) Synthesis and Derivatives

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of these building blocks allows for the tuning of the MOF's structure and properties. Cobalt-glycine complexes serve as valuable components in this field, both as building blocks and as precursors for functional nanoparticles.

Cobalt-Glycine as Linkers or Modulators in MOF Synthesis

Glycine and its derivatives can be directly incorporated into the structure of MOFs as organic linkers. For instance, a flexible tricarboxylate ligand derived from glycine, 1,3,5-triazine-2,4,6-triyltris-glycine (H3TTG), has been used to synthesize new cobalt(II) MOFs through hydrothermal methods. rsc.org The flexibility and coordination modes of the glycine-based ligand, in conjunction with other pyridyl-containing coligands, lead to a variety of complex and diverse structures. rsc.org Similarly, glycine has been used as a linker with copper to hydrothermally synthesize a new porous material named Bio-MOF-29, demonstrating its utility in forming the primary framework. scirp.orgscirp.org

In addition to acting as the primary linker, glycine derivatives can be used to modify existing MOFs. A post-synthesis method has been developed to functionalize the chromium-based MOF, MIL-101, with glycine, diglycine, and triglycine. researchgate.net This modification was shown to enhance the MOF's capacity for adsorbing cobalt(II) ions from aqueous solutions, with the adsorption capacity increasing with the length of the glycine-derivative chain. researchgate.net Amino acids like glycine can also act as modulators in MOF synthesis, a technique that can control particle size and introduce functional groups at defect sites within the framework. acs.org

MOF-Derived Cobalt Nanoparticles for Functional Materials

MOFs can serve as ideal precursors or templates for the synthesis of functional nanoparticles. By carefully pyrolyzing MOFs containing cobalt, it is possible to produce cobalt nanoparticles embedded within a carbon matrix. This method offers control over the size and dispersion of the resulting nanoparticles. For example, cobalt nanoparticles have been prepared by pyrolyzing a cobalt-diamine-dicarboxylic acid MOF assembled on a carbon support. nih.gov

A more direct route involves using a cobalt-glycine precursor. Mesoporous graphitic carbons with embedded cobalt nanoparticles have been prepared from a simple mixture of cobalt nitrate and glycine in water. csic.es The mixture is heated and then carbonized under an argon atmosphere. csic.es In this process, glycine acts as both a nitrogen source for doping the carbon matrix and as a fuel for the combustion synthesis, which helps in the formation of the final nanostructure. sapub.org The resulting materials consist of highly dispersed cobalt nanoparticles within a nitrogen-doped graphitic carbon structure. csic.es These MOF-derived cobalt nanoparticles show promise in catalysis and other applications where high surface area and active metal sites are required. nih.govacs.org

Growth of Semi-Organic Single Crystals for Optical and Electronic Applications

Semi-organic single crystals, which combine the advantages of organic and inorganic materials, are of great interest for applications in nonlinear optics (NLO) and other electronic devices. Cobalt-glycine complexes are excellent candidates for forming such crystals, exhibiting favorable optical and dielectric properties.

The slow solvent evaporation method is commonly used to grow semi-organic crystals of glycine cobalt chloride (GCC). ekb.egekb.eg This technique allows for the formation of high-quality, colored single crystals. ekb.eg Hydrothermal methods have also been employed. ekb.eg The resulting crystals can exhibit different structures depending on the concentration of the cobalt salt used during synthesis. ekb.egekb.eg For example, at low cobalt chloride concentrations, a monoclinic structure with space group P21/c is formed, while at higher concentrations, a tetragonal structure with space group P43212 is observed. ekb.egekb.eg

These cobalt-glycine single crystals demonstrate interesting optical and electronic properties. UV-Vis spectral analysis shows that the lower cut-off wavelength can be tuned by the concentration of cobalt chloride, which in turn affects the optical band gap, with values reported to increase from 5.779 eV to 5.929 eV with higher cobalt content. ekb.egekb.eg In another study, chelation of cobalt with glycine was found to increase the band gap from 3.13 eV to 4.91 eV. researchgate.net Crystals like bis-glycine cobalt chloride dihydrate (BGCCD) have a wide transparency window and a measured band gap of 5.55 eV. mkjc.in The dielectric properties of these crystals are frequency-dependent, which is a desirable characteristic for NLO applications. indexcopernicus.com The thermal stability of these crystals has been shown to be robust, with stability up to 250°C reported for GCC. ekb.egekb.eg These characteristics, combined with observed nonlinear optical activity, make them suitable candidates for applications such as second harmonic generation. ekb.egekb.eg

Table 2: Properties of Selected Cobalt-Glycine Semi-Organic Crystals

Compound NameCrystal SystemSpace GroupOptical Band Gap (eV)Thermal StabilitySynthesis Method
Glycine Cobalt Chloride (GCC)Monoclinic or TetragonalP21/c or P432125.779 - 5.929Stable up to 250°CSlow Evaporation, Hydrothermal
Diaqua Bisglycine Cobaltous Chloride (DBGCoCl)MonoclinicP21/c4.91Stable up to 116.86°CSlow Evaporation
Bis-glycine Cobalt Chloride Dihydrate (BGCCD)Monoclinic-5.55-Slow Evaporation
Bis-glycine Cobalt Chloride Dihydrate (BGCC)Monoclinic--Stable up to 220°CSlow Evaporation

Data sourced from EKB Journal Management System ekb.egekb.eg, ResearchGate researchgate.net, and other scholarly articles. mkjc.in

Doping Strategies for Enhanced Physicochemical Properties

The modification of cobalt-glycine precursor materials through doping is a key strategy for tailoring their physicochemical properties for specific applications in advanced materials science. This approach involves introducing controlled amounts of foreign ions or nanoparticles into the crystal lattice of the cobalt-glycine complex, leading to significant alterations in its structural, optical, and magnetic characteristics.

Research has demonstrated that the properties of semi-organic single crystals can be enhanced by incorporating various dopants. nih.gov For instance, the doping of proline cobalt chloride crystals with silver nanoparticles (Ag⁰NPs) has been shown to intensify the material's color and increase its molecular weight. nih.gov The Ag⁰NPs are incorporated interstitially into the crystal lattice, which enhances properties like AC electrical conductivity due to the high electron density of the nanoparticles. nih.govresearchgate.net This synergistic effect between the cobalt chloride and the silver nanoparticles can be leveraged to fine-tune the material's physicochemical characteristics. nih.gov

In a similar vein, cobalt itself can act as a dopant in other semi-organic crystals to modify their properties. Studies on glycine zinc sulfate (B86663) (GZS) crystals have shown that doping with cobalt ions can decrease the material's optical band gap. researchgate.net This tuning of the band gap is crucial for applications in optoelectronics. The introduction of cobalt into the GZS lattice substitutionally replaces the zinc ions, which alters the electronic structure and, consequently, the optical properties of the crystal. researchgate.net The concentration of the cobalt dopant is a critical parameter that allows for the precise control of these properties. researchgate.net

The choice of dopant and host material is diverse, extending to various transition metals and ligands. The addition of manganese (Mn), iron (Fe), nickel (Ni), and lead (Pb) as additives to glycine-zinc oxide crystals has been found to enhance mechanical hardness and thermal stability. mkuniversity.ac.in These dopants can alter the material's morphology while preserving the fundamental crystal structure of the host. mkuniversity.ac.in

The following table summarizes research findings on doping strategies for glycine-based metal complexes.

Host MaterialDopantKey Enhancement of Physicochemical Properties
Proline Cobalt ChlorideSilver Nanoparticles (Ag⁰NPs)Intensified color, increased molecular weight, and enhanced AC electrical conductivity. nih.gov
Glycine Zinc Sulfate (GZS)Cobalt (Co)Decreased optical band gap with increasing cobalt content. researchgate.net
Glycine Zinc Oxide (GZO)Cobalt (Co)Induced inductive reactance and enhanced optical quality with lesser defects. mkuniversity.ac.in
Glycine Manganese ChlorideManganese (Mn)Exhibited nonlinear optical (NLO) activity, high transparency, and ferroelectric characteristics. researchgate.net

Applications in Nonlinear Optics (NLO)

Cobalt-glycine precursors and their derivatives are a significant class of semi-organic materials investigated for their promising nonlinear optical (NLO) properties. mkuniversity.ac.in These materials combine the high optical nonlinearity of organic molecules like glycine with the superior thermal and mechanical stability of inorganic salts. mkuniversity.ac.in Glycine, being an amino acid with an asymmetric chiral carbon atom, is a promising material for NLO applications. ekb.eg The non-centrosymmetric crystal structure of many of these complexes is a key requirement for second-order NLO effects, such as second harmonic generation (SHG), which has applications in laser technology and optical data storage. researchgate.net

Glycine cobalt chloride (GCC) crystals, for example, demonstrate NLO activity and transparency in the visible light spectrum, confirming their potential for SHG applications. ekb.egekb.eg The optical properties of these crystals can be tuned by altering the concentration of cobalt chloride during synthesis. ekb.egekb.eg An increase in the CoCl₂ concentration leads to an increase in the optical band gap, shifting from 5.779 eV to 5.929 eV, and a decrease in the lower cut-off wavelength. ekb.egekb.eg This tunability is highly desirable for optimizing materials for specific NLO devices.

Similarly, glycine cobalt sulfate (GCS) single crystals have been synthesized and shown to possess significant NLO characteristics. researchgate.net The relative SHG efficiency of γ-glycine was estimated to be higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. researchgate.net GCS crystals are highly transparent with a UV cut-off at 230 nm and an optical band gap of 5.12 eV, making them suitable for applications requiring high transparency and a large energy gap. researchgate.net The investigation of third-order NLO properties using the Z-scan technique further underscores the potential of these materials in advanced optical applications. researchgate.net

The chelation of cobalt with glycine in Diaqua Bisglycine Cobaltous Chloride (DBGCoCl) has been shown to decrease the lower cutoff wavelength and significantly increase the band gap from 3.13 eV to 4.91 eV compared to pure glycine. researchgate.netresearchgate.net This enhancement in the optical window is a crucial property for NLO applications. mkuniversity.ac.in

The table below presents key NLO properties of selected cobalt-glycine and related compounds based on research findings.

CompoundCrystal SystemOptical Band Gap (eV)UV Cut-off (nm)Key NLO Finding
Glycine Cobalt Chloride (GCC)Monoclinic / Tetragonal5.779 - 5.929Decreases with CoCl₂Shows NLO activity suitable for second harmonic generation (SHG). ekb.egekb.eg
Glycine Cobalt Sulfate (GCS)Orthorhombic5.12230Exhibits third-order NLO properties and SHG efficiency greater than KDP. researchgate.net
Diaqua Bisglycine Cobaltous Chloride (DBGCoCl)Monoclinic4.91Decreased vs. pure glycineChelation of cobalt with glycine leads to a significant increase in the band gap. researchgate.netresearchgate.net
Glycine Zinc Sulfate (GZS)Orthorhombic5.44 (pure)~228Doping with cobalt decreases the optical band gap. researchgate.net

Analytical Applications of Cobalt Glycine Based Systems

Electrochemical Sensing Platforms for Biomolecule and Chemical Detection

Electrochemical sensors based on cobalt-glycine systems leverage the electrocatalytic properties of the cobalt complex. Modification of electrode surfaces with cobalt-glycine or related cobalt-nanoparticle structures enhances electron transfer rates and lowers the overpotential required for the oxidation or reduction of target analytes, thereby improving sensitivity and selectivity. mdpi.commdpi.com

The electrochemical determination of biomolecules is a significant area of research, and cobalt-based sensors have shown considerable promise. The detection mechanism often relies on the electrocatalytic oxidation of the biomolecule at the surface of a modified electrode. mdpi.com

For glycine (B1666218) detection, metal complex-based electrodes, including those with cobalt hydroxide (B78521) oxide, act as redox mediators. researchgate.net The electrochemical oxidation of glycine can be challenging on bare electrodes due to slow electron transfer rates. mdpi.com However, modified electrodes facilitate this process, leading to measurable voltammetric or amperometric signals. For instance, cobalt hydroxide nanoparticles have been used to create sensors for amino acids. mdpi.com While direct cobalt-glycine sensors are less common, the principle of using cobalt complexes as electrocatalysts is well-established for amino acid detection. mdpi.comresearchgate.net

The determination of creatinine (B1669602), a key biomarker for renal function, has been successfully achieved using cobalt-based electrochemical sensors. acs.org One approach involves the enzymatic conversion of creatinine to 1-methylhydantoin, which then forms a complex with Co(II) ions immobilized on the electrode surface. acs.orgnih.gov The resulting electroactive cobalt-hydantoin complex generates a current signal proportional to the creatinine concentration. acs.org Another strategy utilizes the synergistic effects of dual-metal cobalt and copper nanoparticles electrodeposited on an electrode. acs.org In this system, the complexation of creatinine with the Co²⁺ and Cu²⁺ ions enhances the sensitivity and selectivity of the measurement. acs.org

Table 1: Performance of Cobalt-Based Electrochemical Sensors for Biomolecule Detection

Analyte Electrode Modification Technique Linear Range Limit of Detection (LOD) Reference
Creatinine Cobalt-2-nitrobenzaldehyde complex Voltammetry 0.050–0.600 mM 0.0095 mM researcher.life
Creatinine Cobalt & Copper Nanoparticles (Co@Cu/GC) Cyclic Voltammetry 0.00–4.00 mM 0.13 mM acs.org
Creatinine Creatinine deiminase & Cobalt Chloride Amperometry 0.2–4 mg/dL Not Specified acs.org
Creatinine Creatinine deaminase & AuNPs Conductometry 100–600 µM 2 µM nih.gov
Glycine Cobalt hydroxide oxide Amperometry/Voltammetry µM to mM ranges Few µM mdpi.comresearchgate.net

Cobalt complexes have also been employed in the development of sensors for important organic analytes like the antioxidant butylated hydroxyanisole (BHA). These sensors typically utilize the electrocatalytic properties of cobalt compounds to facilitate the oxidation of BHA at a lower potential and with a higher current response compared to unmodified electrodes. nih.govresearchgate.net

One successful approach involves modifying a glassy carbon electrode (GCE) with a nano-complex of cobalt(II) and a Schiff base ligand (N-(2-hydroxy-1-naphthylidene)-2-methyl aniline). nih.govresearchgate.netnih.gov This modified electrode demonstrates significantly improved voltammetric sensitivity towards BHA. nih.govnih.gov The cobalt complex acts as a catalyst, enhancing the anodic peak current of BHA and shifting its oxidation potential to a less positive value. nih.govresearchgate.net Similarly, sensors based on cobalt oxide nanoparticles (CoOxNPs) electrodeposited on a GCE have been developed for BHA determination. analchemres.organalchemres.org These nanoparticle-modified electrodes offer good catalytic activity, stability, and reproducibility for the amperometric and voltammetric quantification of BHA in various samples. analchemres.organalchemres.org

Table 2: Performance of Cobalt-Based Electrochemical Sensors for Butylated Hydroxyanisole (BHA) Detection

Electrode Modification Technique Linear Range Limit of Detection (LOD) Reference
[Co(HL)₂Cl₂] nano-complex/GCE Differential Pulse Voltammetry 0.5–150 µM 0.12 µM nih.govresearchgate.netnih.gov
Cobalt Oxide Nanoparticles/GCE Hydrodynamic Amperometry up to 1350 µM (1.35 mM) 2.9 µM analchemres.organalchemres.org

The fabrication of these specialized sensors is a critical step that dictates their performance. A common substrate for these sensors is the glassy carbon electrode (GCE), which is valued for its wide potential window and chemical inertness. acs.organalchemres.org The modification of the GCE surface is what imparts the desired catalytic activity and selectivity.

Several fabrication strategies have been reported:

Electrodeposition: This technique is widely used to deposit cobalt-containing materials onto the electrode surface. For instance, cobalt oxide nanoparticles can be formed on a GCE by cycling the potential in a solution containing a cobalt salt. analchemres.organalchemres.org In another example, cobalt and copper nanoparticles are sequentially electrodeposited onto a GCE to create a dual-metal sensor for creatinine. acs.org This process involves immersing the electrode in solutions of the respective metal salts (e.g., CoSO₄, CuSO₄) and applying a specific negative potential for a set duration to reduce the metal ions to nanoparticles on the surface. acs.org

Complex Immobilization/Modification: Pre-synthesized cobalt complexes can be immobilized on the electrode. For the BHA sensor, a nano-complex of a cobalt(II) Schiff base was synthesized via a sonochemical process and then drop-casted onto the GCE surface. nih.govresearchgate.netnih.gov In other cases, the electrode is modified with multiple components. For example, a carbon paste electrode (CPE) can be modified by incorporating cobalt oxide nanoparticles, graphene, and an ionic liquid crystal to create a synergistic sensing platform. nih.gov

Enzyme and Mediator Immobilization: For biosensors, the fabrication involves affixing biological components. In an amperometric creatinine sensor, a sensing solution containing creatinine deiminase, cobalt chloride (as the recognition element), and methylene (B1212753) blue (as a redox mediator) was dispensed onto a GCE surface and dried, immobilizing the components via physisorption. acs.org

These fabrication methods aim to create a stable, reproducible, and highly active electrode surface that can efficiently interact with the target analyte and produce a reliable electrochemical signal. acs.organalchemres.orgnih.gov

Spectrophotometric Detection Methods

Spectrophotometric methods involving cobalt-glycine complexes are based on the formation of colored species or the catalytic/inhibitory effect of the complex on a color-forming reaction. These methods offer simplicity and cost-effectiveness for quantitative analysis. researchgate.netuobaghdad.edu.iq

A notable application is the kinetic-spectrophotometric determination of glycine itself. One method is based on the inhibitory effect of glycine on the cobalt-catalyzed oxidation of purpurin (B114267) (1,2,4-trihydroxyantraquinone) by hydrogen peroxide. researchgate.net In this system, the rate of the color-fading reaction is inversely proportional to the concentration of glycine, allowing for its quantification at nanogram levels. researchgate.net The procedure is valued for its speed and simplicity, as it can be performed at room temperature. researchgate.net

Cobalt-glycine systems are also used in the analysis of other molecules. For example, ternary complexes of cobalt(II) with metformin (B114582) and glycine have been synthesized and their interactions with biological macromolecules like calf thymus DNA (CT-DNA) and serum albumins (BSA, HSA) have been studied using UV-Vis absorption spectroscopy. nih.gov Changes in the absorption spectra of the complex upon binding to DNA, such as hypochromic shifts, provide information about the binding mechanism. nih.gov

Furthermore, glycine can be used as a masking agent in the spectrophotometric determination of cobalt. In a method for analyzing cobalt in environmental samples using a specific reagent (BTAMB), glycine was added to mask interference from copper ions, thereby improving the selectivity of the assay. psu.edu In a different application, a complex of cobalt(II) and the antibiotic amoxicillin (B794) was formed and extracted into benzyl (B1604629) alcohol for spectrophotometric quantification. While this does not directly involve a cobalt-glycine complex, it highlights the utility of cobalt complexes in spectrophotometric analysis of pharmaceuticals. uobaghdad.edu.iq

Chromatographic Separations and Preconcentration Utilizing Cobalt-Glycine Interactions

The formation of stable complexes between cobalt and glycine is utilized in chromatographic techniques for the separation and preconcentration of metal ions.

In the field of column chromatography, cobalt-glycine interactions have been exploited for separation purposes. One study demonstrated the use of a poly[dibenzo-18-crown-6] resin as a stationary phase for the chromatographic extraction and separation of cobalt(II) from a glycine medium. researchgate.netresearchgate.net The quantitative sorption of cobalt(II) was achieved from solutions containing glycine, and the retained cobalt could be subsequently eluted with various acids. researchgate.net This method allows for the separation of cobalt from other cations in complex mixtures. researchgate.net The glycine in the medium plays a crucial role in forming a specific cobalt species that interacts with the stationary phase. In another application, the enantiomers of meridional tris(glycinato)cobalt(III) complexes were successfully separated using a column packed with an anion-exchange resin in the antimony d-tartrate form. tandfonline.com

For preconcentration, which is often necessary for detecting trace levels of metals in environmental or biological samples, glycine-functionalized materials have proven effective. Silica (B1680970) gel functionalized with glycine has been developed as a highly effective sorbent for recovering Co(II) ions from aqueous solutions. researchgate.net This material demonstrates a significantly higher sorption capacity for cobalt compared to unmodified silica. researchgate.net The mechanism is believed to involve electrostatic interactions and, in the presence of ammonia (B1221849), the formation of cobalt amine complexes that are more readily absorbed. researchgate.net Such solid-phase extraction (SPE) methods are advantageous due to their simplicity, high preconcentration factors, and reduced solvent consumption compared to traditional liquid-liquid extraction. researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing cobalt-glycine complexes with high reproducibility?

  • Methodological Answer : Synthesis typically involves aqueous coordination chemistry. Dissolve cobalt salts (e.g., CoCl₂·6H₂O) in deionized water and add glycine in stoichiometric ratios under controlled pH (6–8). Use chelation-driven heating (60–80°C) for 2–4 hours. Characterize purity via elemental analysis, FT-IR (to confirm glycine’s carboxylate and amine coordination to Co²⁺), and X-ray diffraction (for crystalline structures). Ensure reproducibility by standardizing reaction conditions (temperature, pH, molar ratios) and validating with triplicate trials .

Q. How can researchers verify the stability of cobalt-glycine complexes under varying environmental conditions?

  • Methodological Answer : Conduct stability assays using UV-vis spectroscopy to monitor absorbance changes under stressors (e.g., temperature extremes, pH shifts, or oxidative environments). For thermal stability, use thermogravimetric analysis (TGA) to track mass loss. Compare results against control samples (e.g., free glycine or cobalt salts). Statistical validation via ANOVA can identify significant degradation thresholds .

Q. What analytical techniques are most effective for quantifying glycine in cobalt-glycine complexes?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210 nm for glycine quantification. Calibrate with glycine standards and validate using mass spectrometry (LC-MS) for accuracy. For solid-phase samples, employ acid digestion followed by inductively coupled plasma mass spectrometry (ICP-MS) to measure cobalt content and confirm stoichiometry .

Advanced Research Questions

Q. What mechanistic insights explain the role of glycine in enhancing cobalt-based electrocatalytic activity for oxygen evolution reactions (OER)?

  • Methodological Answer : Glycine acts as a structural modifier, facilitating the formation of CoOOH nanoclusters during electrodeposition. Use in situ X-ray absorption fine structure (XAFS) to probe Co oxidation states and coordination geometry. Pair with attenuated total reflection infrared (ATR-IR) spectroscopy to track glycine’s adsorption/desorption dynamics during OER. Electrochemical impedance spectroscopy (EIS) can correlate glycine concentration with charge-transfer efficiency .

Q. How can researchers resolve contradictions in reported adsorption equilibria of cobalt-glycine complexes on chromatographic resins?

  • Methodological Answer : Address discrepancies by replicating frontal analysis under identical conditions (e.g., temperature, mobile phase pH). Fit isotherm data to Langmuir/Freundlich models and compare with literature. Use error propagation analysis to assess measurement uncertainties. If contradictions persist, conduct synchrotron-based EXAFS to examine glycine’s binding modes on resin surfaces, which may vary with cobalt oxidation states .

Q. What strategies optimize the integration of cobalt-glycine complexes into hybrid catalytic systems for water splitting?

  • Methodological Answer : Design hybrid systems by immobilizing cobalt-glycine on conductive substrates (e.g., carbon nanotubes) via electrochemical deposition. Use scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to confirm uniform dispersion. Evaluate catalytic performance via linear sweep voltammetry (LSV) and Tafel plots. Compare turnover frequencies (TOF) with/without glycine to isolate its contribution .

Methodological Best Practices

  • Data Validation : For spectroscopic data, apply baseline correction and normalization to minimize instrument-specific artifacts. Use principal component analysis (PCA) to identify outliers in replicate experiments .
  • Literature Integration : Use Google Scholar to prioritize high-impact studies (sorted by citation count) when designing experiments. Cross-reference findings with primary sources to avoid overreliance on review articles .
  • Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency. Deposit raw datasets in repositories like Zenodo and cite them in supplementary materials .

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Cobalt glycine

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